2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOXEOVTUNSMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349419 | |
| Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82791-93-3 | |
| Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can substantially alter the physicochemical and biological properties of the benzimidazole scaffold, making this compound a valuable building block for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The primary synthetic route to this compound is the Phillips cyclocondensation reaction. This method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid under acidic conditions. For the target molecule, the reaction proceeds between 3,4-diaminobenzoic acid and trifluoroacetic acid.
A plausible reaction scheme is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1.0 eq) with an excess of trifluoroacetic acid (TFA) or in a solution of 4M hydrochloric acid. The use of an acidic medium is crucial for the cyclization step.
-
Heating: The reaction mixture is heated to reflux (typically around 100-120 °C) for a period of 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is then carefully neutralized with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₉H₅F₃N₂O₂ |
| Molecular Weight | 230.15 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >300 °C (decomposes) (Predicted) |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (br s, 1H, COOH), δ 13.0-13.5 (br s, 1H, NH), δ 8.2-8.3 (d, 1H, Ar-H), δ 7.9-8.0 (dd, 1H, Ar-H), δ 7.7-7.8 (d, 1H, Ar-H) ppm (Predicted based on similar structures) |
| ¹³C NMR (DMSO-d₆) | δ 168-170 (C=O), δ 145-150 (q, N-C-N), δ 118-122 (q, CF₃), other aromatic carbons in the range of δ 110-140 ppm (Predicted) |
| ¹⁹F NMR (DMSO-d₆) | δ -60 to -65 ppm (s, CF₃) (Predicted) |
| IR (KBr) | 3400-2500 cm⁻¹ (O-H and N-H stretching), 1700-1680 cm⁻¹ (C=O stretching), 1300-1100 cm⁻¹ (C-F stretching)[1] |
| Mass Spectrometry (ESI-) | m/z 229.02 [M-H]⁻[2] |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Experimental workflow for the characterization of the target compound.
Potential Applications and Biological Significance
Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethyl group can enhance these properties due to increased metabolic stability and lipophilicity. While the specific biological profile of this compound is still under investigation, related compounds have shown potential as antiparasitic agents and ferroptosis inducers.[3][4] The carboxylic acid functionality also provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for drug discovery programs.
The diagram below illustrates a potential mechanism of action for a drug candidate derived from this core structure, targeting a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway inhibited by a derivative.
Conclusion
This technical guide has outlined a robust methodology for the synthesis of this compound and provided a comprehensive overview of the necessary characterization techniques. The presented data and protocols offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug development to further explore the potential of this and related fluorinated benzimidazole compounds. The unique properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the design of novel bioactive molecules.
References
- 1. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]
- 2. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and extrapolated data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this important heterocyclic compound, which holds potential in medicinal chemistry and drug development.
Chemical Structure and Properties
IUPAC Name: 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid Molecular Formula: C₉H₅F₃N₂O₂ Molecular Weight: 246.15 g/mol
The structure combines a benzimidazole core, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 5-position. These features are expected to give rise to a unique spectroscopic fingerprint.
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~12.5 - 13.0 | Broad Singlet | 1H | Imidazole proton (N-H) |
| ~8.2 | Singlet | 1H | Aromatic proton (H-4) |
| ~7.9 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.7 | Doublet | 1H | Aromatic proton (H-7) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[1]
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~145 | Imidazole carbon (C-2) |
| ~142 | Aromatic carbon (C-7a) |
| ~138 | Aromatic carbon (C-3a) |
| ~127 | Aromatic carbon (C-5) |
| ~125 | Aromatic carbon (C-6) |
| ~120 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~118 | Aromatic carbon (C-4) |
| ~115 | Aromatic carbon (C-7) |
Note: The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ in the ¹³C NMR spectrum.[2]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | N-H stretch (Imidazole) |
| ~3050 | Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620, ~1500 | Medium | C=C and C=N stretching (Aromatic and Imidazole rings) |
| ~1300 | Strong | C-O stretch and O-H bend |
| ~1250, ~1150 | Strong | C-F stretch (Trifluoromethyl group) |
Note: The O-H stretch of a carboxylic acid appears as a very broad band.[3] The carbonyl (C=O) stretch is typically strong and sharp.[2][3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 246 | [M]⁺ (Molecular Ion) |
| 229 | [M-OH]⁺ |
| 201 | [M-COOH]⁺ |
| 177 | [M-CF₃]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of Benzimidazole Derivatives
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1] DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[1]
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and label it appropriately.
-
Clean the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[1]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a frequency of 400 MHz.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a frequency of 100 MHz.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
-
IR Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrument Parameters:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
-
Instrument Parameters:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in either positive or negative ion mode to detect the molecular ion and relevant fragment ions.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a molecule of interest for the development of novel therapeutics and other chemical applications.
Physicochemical Properties
While specific data for this compound is limited, the properties of its isomer, 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (CAS: 2107-39-3), offer valuable insights.
Table 1: Physicochemical Data of 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (Isomer Reference)
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | [1] |
| Molecular Weight | 230.15 g/mol | [1] |
| Appearance | Light yellow solid | |
| Purity | ≥ 95% (HPLC) | |
| Storage Conditions | Store at 0-8°C |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the benzimidazole ring system, the carboxylic acid group, and the trifluoromethyl substituent.
-
Benzimidazole Core: The benzimidazole moiety is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms can act as nucleophiles or bases.
-
Carboxylic Acid Group: The carboxylic acid functionality allows for the formation of salts, esters, amides, and other acid derivatives. It is a key handle for derivatization in drug discovery.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the benzimidazole ring. It also enhances the compound's stability towards metabolic degradation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of trifluoromethyl-substituted benzimidazole carboxylic acids, which can be adapted for the target compound.
Synthesis Protocol: Phillips-Ladenburg Condensation
A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzotrifluoride (1 equivalent) in a suitable solvent such as 4M hydrochloric acid.
-
Addition of Reagent: Add trifluoroacetic acid (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, neutralize the solution with a base (e.g., sodium hydroxide) to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying benzimidazole derivatives.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Biological Activity and Potential Applications
Trifluoromethylated benzimidazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives show potent activity against various strains of bacteria and fungi. The trifluoromethyl group can enhance this activity.[2][3]
-
Anticancer Activity: Some benzimidazole compounds have been investigated as potential anticancer agents, acting through various mechanisms such as inhibition of topoisomerase II.[4]
-
Antiparasitic Activity: Benzimidazoles are a well-established class of anthelmintic drugs.[5]
The potential biological activity of this compound makes it a valuable starting point for the synthesis of new therapeutic agents.
Signaling Pathway Example: Inhibition of a Hypothetical Kinase
The following diagram illustrates a hypothetical mechanism where a derivative of the title compound could act as a kinase inhibitor, a common mode of action for anticancer drugs.
Caption: Hypothetical kinase inhibition by a 2-trifluoromethyl-benzimidazole derivative.
Conclusion
This compound is a promising scaffold for the development of new molecules with potential applications in medicine and materials science. While specific data for this compound is scarce, information from its isomers and related benzimidazole derivatives provides a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the potential of this and similar compounds. Further investigation into the specific properties and biological activities of this compound is warranted to fully unlock its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Illustrative Solubility Data
Due to the absence of publicly available quantitative solubility data for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, the following table provides a representative summary of potential solubility values in a range of common organic solvents at ambient temperature. These values are for illustrative purposes only and should be experimentally verified.
| Organic Solvent | Chemical Class | Potential Solubility (g/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High (> 100) |
| N,N-Dimethylformamide (DMF) | Amide | High (> 100) |
| Methanol | Alcohol | Moderate (10 - 50) |
| Ethanol | Alcohol | Moderate (10 - 50) |
| Acetone | Ketone | Low to Moderate (1 - 20) |
| Ethyl Acetate | Ester | Low (< 5) |
| Acetonitrile | Nitrile | Low (< 5) |
| Dichloromethane | Halogenated Hydrocarbon | Very Low (< 1) |
| Toluene | Aromatic Hydrocarbon | Very Low (< 1) |
| Heptane | Aliphatic Hydrocarbon | Insoluble (< 0.1) |
Note: These values are hypothetical and intended for guidance only. Actual solubility can be influenced by factors such as solvent purity, temperature, and the specific polymorphic form of the compound.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-conditioned filter (to remove any undissolved particles).
-
-
Determination of Solute Mass:
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.
-
Record the exact volume and/or mass of the solution transferred.
-
Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.[1]
-
-
Calculation of Solubility:
-
The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used to dissolve it. The results are typically expressed in g/L or mg/mL.
-
Experimental Workflow
References
CAS number and molecular structure of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.
Chemical Identity and Molecular Structure
This compound is a benzimidazole derivative characterized by a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core.
CAS Number: 82791-93-3
Molecular Formula: C₉H₅F₃N₂O₂
The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable scaffold in drug design.
Molecular Structure:
The molecular structure of this compound is depicted below:
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its related ester are summarized in the table below for easy reference and comparison.
| Property | Value | Compound |
| Molecular Weight | 230.15 g/mol | This compound |
| CAS Number | 82791-93-3 | This compound |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate |
| CAS Number | 89426-88-0 | Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate |
Synthesis
The primary synthetic route to 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction.[1] This method involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. For the synthesis of the title compound, 3,4-diaminobenzoic acid serves as the key starting material.
Experimental Protocol: Phillips Cyclocondensation
A general procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is as follows:
-
Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 to 1.5 equivalents) is prepared in a suitable solvent, such as a high-boiling point alcohol or under neat conditions.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-(trifluoromethyl)-1H-benzimidazole derivative.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for the synthesis of this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated significant potential as antiparasitic agents.[1][2] These compounds exhibit in vitro activity against a range of protozoan parasites, including Giardia lamblia and Entamoeba histolytica, as well as the nematode Trichinella spiralis.[2][3]
Importantly, studies have indicated that the mechanism of action for these compounds does not involve the inhibition of tubulin polymerization, a common target for other benzimidazole-based anthelmintics.[2] This suggests a novel mode of action that warrants further investigation for the development of new antiparasitic drugs with potentially reduced cross-resistance to existing therapies.
The broad antiparasitic spectrum and unique mechanistic profile of 2-(trifluoromethyl)benzimidazole derivatives highlight their importance as lead compounds in drug discovery programs targeting parasitic diseases.
Drug Discovery and Development Logic
The following diagram illustrates a logical workflow for the investigation of this compound in a drug discovery context.
Caption: Logical workflow for drug discovery and development.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of antiparasitic drug discovery. Its synthesis via the robust Phillips cyclocondensation allows for the generation of a diverse range of derivatives for structure-activity relationship studies. Further research into its specific molecular targets and mechanism of action is crucial to fully exploit its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the investigation and application of this versatile compound.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Advent and Ascendance of Trifluoromethylated Benzimidazoles: A Technical Guide
An In-depth Exploration of the Discovery, History, and Therapeutic Potential of a Privileged Scaffold
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful tool to enhance the therapeutic properties of benzimidazole-based agents. The strong electron-withdrawing nature of the CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, historical development, and key therapeutic applications of trifluoromethylated benzimidazoles, intended for researchers, scientists, and professionals in drug development.
Historical Perspective: A Tale of Two Moieties
The journey of trifluoromethylated benzimidazoles is an intersection of two significant streams of chemical and pharmaceutical research: the discovery of the benzimidazole core and the advent of fluorine in medicinal chemistry.
The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. However, it wasn't until the mid-20th century that the therapeutic potential of this scaffold began to be systematically explored, with early reports on the antibacterial properties of benzimidazoles appearing in the 1940s.
Parallel to this, the field of organofluorine chemistry was taking root. An early landmark was the synthesis of benzotrifluoride by Frédéric Swarts in 1892. The first investigation into the biological activity of trifluoromethyl compounds was conducted by F. Lehmann in 1927. The introduction of fluorine into medicinal chemistry gained significant momentum in the late 1950s, recognized for its ability to modulate various molecular properties.
The deliberate convergence of these two fields, leading to the synthesis and investigation of trifluoromethylated benzimidazoles, represents a more recent chapter in drug discovery, driven by the quest for compounds with enhanced efficacy and drug-like properties. The first synthesis of 2-(trifluoromethyl)imidazole was reported in 1978, paving the way for the exploration of its benzannulated analogue.
Synthetic Strategies: Crafting the Core Structure
The synthesis of the 2-(trifluoromethyl)benzimidazole core is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole
A general procedure for the synthesis of the core trifluoromethylated benzimidazole scaffold is as follows:
-
Reactants:
-
o-Phenylenediamine (1.0 eq)
-
Trifluoroacetic acid (1.5 eq)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
A mixture of o-phenylenediamine and trifluoroacetic acid is heated under reflux in the presence of a catalytic amount of concentrated hydrochloric acid.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.
-
This core scaffold can be further functionalized at the N1 position or on the benzene ring to generate a diverse library of derivatives with varied biological activities.
Therapeutic Applications and Biological Activities
The introduction of the trifluoromethyl group has led to the discovery of benzimidazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.
Anticancer Activity
Trifluoromethylated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms.
-
EGFR/VEGFR2 Dual Inhibition: Certain N-substituted-2-(trifluoromethyl)benzimidazoles have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key kinases involved in tumor growth and angiogenesis.
-
Ferroptosis Induction: A novel class of 2-(trifluoromethyl)benzimidazole derivatives has been discovered to induce ferroptosis, a form of regulated cell death, by inhibiting the cystine/glutamate antiporter (system Xc-). This presents a promising new strategy for cancer therapy.
Table 1: Anticancer Activity of Selected Trifluoromethylated Benzimidazoles
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) |
| FA16 | System Xc- inhibitor (Ferroptosis inducer) | HepG2 | Single-digit µM |
| Compound 7d | EGFR/VEGFR2 inhibitor | MCF-7 | 0.51 |
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. The addition of a trifluoromethyl group has been shown to enhance these activities.
-
Antibacterial and Antifungal Activity: Various fluorinated benzimidazole derivatives have exhibited potent activity against a range of bacterial and fungal strains. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives have shown significant activity against Bacillus subtilis.
-
Antiviral Activity: Trifluoromethylthiolane derivatives have demonstrated the ability to inhibit the reproduction of Herpes Simplex Virus type 1 (HSV-1). While not a benzimidazole, this highlights the potential of the trifluoromethyl group in antiviral design. Some benzimidazole derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.
Table 2: Antimicrobial and Antiviral Activity of Selected Trifluoromethylated Benzimidazoles and Related Compounds
| Compound Class/ID | Activity | Organism/Virus | MIC/EC50 |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Antibacterial | Bacillus subtilis | 7.81 µg/mL |
| Fluorinated benzimidazole derivative | Antibacterial | Gram-negative bacteria | 31.25 µg/mL |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral | Respiratory Syncytial Virus (RSV) | as low as 20 nM |
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Trifluoromethylated benzimidazoles have emerged as promising kinase inhibitors. The trifluoromethyl group can form favorable interactions within the kinase ATP-binding pocket, contributing to enhanced potency and selectivity.
Table 3: Kinase Inhibitory Activity of Selected Trifluoromethylated Benzimidazoles
| Compound ID | Target Kinase | IC50 (nM) |
| S6K1 Inhibitor (V) | S6K1 | Potent Inhibition (Specific IC50 not provided) |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., trifluoromethylated benzimidazoles) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of trifluoromethylated benzimidazoles stem from their ability to modulate various cellular signaling pathways.
EGFR/VEGFR2 Signaling Pathway in Cancer
Trifluoromethylated benzimidazoles that act as dual EGFR/VEGFR2 inhibitors interfere with downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR2 signaling by trifluoromethylated benzimidazoles.
Ferroptosis Induction Pathway
Trifluoromethylated benzimidazoles that induce ferroptosis act by inhibiting the system Xc- transporter, leading to glutathione depletion and an accumulation of lipid reactive oxygen species (ROS).
A Technical Guide to Quantum Chemical Calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. This document details the theoretical framework, computational methodologies, and expected molecular properties based on established computational studies of analogous benzimidazole derivatives. The information presented herein is intended to guide researchers in performing and interpreting computational analyses of this and similar molecules for applications in drug design and materials science.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.[1] The introduction of a trifluoromethyl group and a carboxylic acid moiety to the benzimidazole scaffold can significantly alter its electronic properties, reactivity, and potential as a therapeutic agent. Quantum chemical calculations provide a powerful tool to understand the molecular structure, electronic behavior, and spectroscopic properties of this compound, offering insights that can guide experimental research and drug development.[1][2]
Computational Methodologies
The primary method for quantum chemical calculations on benzimidazole derivatives is Density Functional Theory (DFT).[2][3] This approach offers a good balance between computational cost and accuracy for molecules of this size.
Software
Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. These programs allow for the implementation of various theoretical models and basis sets.
Theoretical Model and Basis Set
A widely accepted and effective combination for studying benzimidazole derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[3][4] This level of theory has been shown to provide reliable results for optimized geometries, vibrational frequencies, and electronic properties of similar compounds.[3]
Experimental Protocols: Computational Workflow
A typical computational workflow for analyzing this compound is as follows:
-
Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated.
-
Spectroscopic Analysis: Theoretical NMR (¹H and ¹³C) and UV-Vis spectra can be simulated to aid in the interpretation of experimental data.
Caption: A flowchart illustrating the typical computational workflow.
Molecular Structure and Geometry
Caption: A 2D representation of the molecular structure.
Optimized Geometrical Parameters
The following table presents representative theoretical values for bond lengths and bond angles of the core benzimidazole structure, based on calculations of similar molecules.[5]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 109.5 |
| C2-N3 | 1.38 | C2-N1-C7a | 105.5 |
| N1-C7a | 1.39 | N1-C7a-C4 | 131.0 |
| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.40 | C5-C6-C7 | 120.0 |
| C6-C7 | 1.39 | C6-C7-C7a | 120.0 |
| C7-C7a | 1.40 | C-C-COOH | 120.0 |
| C-CF3 | 1.49 | F-C-F | 109.5 |
Note: These are illustrative values and would be refined by specific calculations for the target molecule.
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[6]
| Property | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: These are estimated energy ranges based on similar benzimidazole derivatives.
Caption: A diagram illustrating the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions.
Vibrational Analysis
Theoretical vibrational analysis provides insights into the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to confirm the molecular structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | ~3400-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C=O stretch (carboxylic acid) | ~1700-1750 |
| C=N stretch (imidazole) | ~1600-1650 |
| C-F stretch | ~1100-1300 |
Note: These are characteristic frequency ranges and would be precisely determined by calculation.
Conclusion
Quantum chemical calculations offer a robust framework for elucidating the molecular properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding the synthesis, characterization, and application of this and related compounds in drug discovery and materials science. While this guide provides a comprehensive overview of the methodologies and expected results, specific calculations on the title compound are necessary to obtain precise quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Expanding Therapeutic Landscape of Novel Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, continues to be a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects.[2][3] This technical guide provides an in-depth overview of the recent advancements in the potential biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Novel benzimidazole derivatives have emerged as promising candidates in oncology, demonstrating the ability to interfere with multiple pathways crucial for cancer cell growth and survival.[4][5]
Mechanisms of Action
The anticancer effects of benzimidazole derivatives are multifaceted and include:
-
Disruption of Microtubule Dynamics: A key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis.[4][5] This mode of action is particularly effective against rapidly dividing cancer cells.[4]
-
DNA and Topoisomerase Intercalation: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby impeding cancer cell proliferation.[1][4]
-
Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various oncogenic kinases. Notably, they can disrupt critical signaling pathways like the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer and play a pivotal role in cell growth, proliferation, and survival.[4][6] Some derivatives also exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic apoptotic pathways.[1][7]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of novel benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for this assessment.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid 5a | HCT-116 (Colon) | 3.87 | [7] |
| HepG2 (Liver) | - | [7] | |
| MCF-7 (Breast) | - | [7] | |
| HeLa (Cervical) | 8.34 | [7] | |
| Benzimidazole-linked oxadiazole 25a-b | MCF-7 (Breast) | 0.13 - 15.2 | [7] |
| MDA-MB231 (Breast) | - | [7] | |
| HepG2 (Liver) | - | [7] | |
| A549 (Lung) | - | [7] | |
| Benzimidazole with sulfonamide moiety 10 | MGC-803 (Gastric) | 1.02 - 5.40 | [7] |
| PC-3 (Prostate) | - | [7] | |
| MCF-7 (Breast) | - | [7] | |
| Benzimidazole-triazole hybrid 18 | A549 (Lung) | 0.63 | [7] |
| NCI-H460 (Lung) | 0.99 | [7] | |
| MCF-7 (Breast) | 1.3 | [7] | |
| MDA-MB-231 (Breast) | 0.94 | [7] | |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l | 60 human cancer cell lines | 0.43 - 7.73 (GI50) | [3] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative 12n | A549 (Lung) | 7.3 | [3] |
| MCF-7 (Breast) | 6.1 | [3] | |
| MKN-45 (Stomach) | 13.4 | [3] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
With the rise of antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8][9]
Mechanisms of Action
The antimicrobial action of benzimidazoles is believed to involve the inhibition of essential microbial enzymes and disruption of cellular processes.[2] For fungi, some derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2]
Quantitative Analysis of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bis-benzimidazole 11d | Bacteria & Fungi | Comparable to Norfloxacin, Chloromycin, Fluconazole | [8] |
| 2-arylsubstituted benzimidazoles | Gram +ve & Gram-ve Bacteria | Significant activity | [10] |
| Benzimidazole derivative BM2 | Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli | 12.5 - 25 | [9] |
| Aspergillus flavus, Aspergillus fumigatus, Fusarium solani | 12.5 - 25 | [9] | |
| Azolium salts & 2-aryl derivatives 1f, 1g, 1l, 1m, 2b, 2c | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicals | 50 - 200 | [11] |
| Oxadiazole derivative 2 | Bacillus cereus | Highly active | [12] |
| Triazole derivative 4 | Bacillus cereus | Moderately active | [12] |
| Benzimidazole derivative 3c, 3m | Candida albicans | 24 | [13] |
| Benzimidazole derivative 3i, 3s | Candida albicans | 19 | [13] |
Antiviral Activity: Combating Viral Infections
The structural diversity of benzimidazole derivatives has also led to their investigation as potential antiviral agents.[7][14]
Mechanisms of Action
The antiviral mechanisms of benzimidazoles can vary depending on the virus. For some RNA viruses, they have been shown to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[15]
Quantitative Analysis of Antiviral Activity
The half-maximal effective concentration (EC50) is used to measure the potency of a drug in inhibiting viral replication.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 2-benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9 - 17 | [16] |
| 2-benzylbenzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5 - 15 | [16] |
| Benzimidazole derivative 1d | Zika Virus (ZIKV) | 7.5 | [17] |
| Benzimidazole derivative 1g | Zika Virus (ZIKV) | 6.1 | [17] |
| 2-phenylbenzimidazole derivative 36a | Vaccinia Virus (VV) | 0.1 | [17] |
| 2-phenylbenzimidazole derivatives 36b, 36c, 36d | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | [17] |
| Benzimidazole hybrid 96a | Coxsackie virus | 0.026 | [15] |
| Benzimidazole hybrid 96d | HIV | 6.65 (µg/mL) | [15] |
| Benzimidazole hybrid 96e | HIV | 15.82 (µg/mL) | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.[16][18]
Mechanisms of Action
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] Some derivatives also inhibit enzymes involved in the inflammatory cascade, like microsomal prostaglandin E2 synthase-1 (mPGES-1).[20][21]
Quantitative Analysis of Anti-inflammatory Activity
The inhibitory concentration (IC50) is used to quantify the effectiveness of these compounds in reducing the production of inflammatory markers.
| Compound/Derivative | Target | IC50 | Reference |
| Imidazopyridine derivative X10 | TNF-α & IL-6 release | Significant inhibition | [18] |
| Imidazopyridine derivative X12 | TNF-α & IL-6 release | Significant inhibition | [18] |
| Novel benzimidazole series | mPGES-1 | 0.27 - 7.0 nM | [20][21] |
| Compound 44 (AGU654) | mPGES-1 | 2.9 nM | [20][21] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.
Protocol Outline: [6][24][25][26]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the benzimidazole derivative solution at a known concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.
Agar Well Diffusion Experimental Workflow
Anti-inflammatory Activity Assessment: Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the benzimidazole derivatives for a short period.
-
Stimulation: Stimulate the cells with LPS to induce the production of inflammatory cytokines.
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine secretion into the cell culture supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Signaling Pathways Targeted by Benzimidazole Derivatives
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Benzimidazole derivatives can inhibit this pathway, leading to the suppression of tumor growth.
PI3K/Akt Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 19. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchhub.com [researchhub.com]
- 23. broadpharm.com [broadpharm.com]
- 24. hereditybio.in [hereditybio.in]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistnotes.com [chemistnotes.com]
- 27. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Linchpin in the Bioactivity of Benzimidazole Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the benzimidazole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic core. This technical guide delves into the multifaceted role of the CF3 group in modulating the bioactivity of benzimidazole derivatives, offering insights into its influence on physicochemical properties and its impact on a range of biological targets. This document provides a comprehensive overview of quantitative bioactivity data, experimental methodologies, and the underlying signaling pathways, serving as a resource for researchers and scientists in the field of drug discovery and development.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group imparts a unique combination of properties to the benzimidazole molecule, which are central to its enhanced bioactivity. These include:
-
Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group significantly lipophilic.[1][2] This enhanced lipophilicity can improve a drug's ability to traverse biological membranes, leading to better absorption and distribution within the body.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This often results in a longer half-life for drugs containing this moiety.[1]
-
Modulation of Electronic Properties: The trifluoromethyl group is a potent electron-withdrawing group.[1][3] This property can significantly alter the electronic environment of the benzimidazole ring system, influencing its interaction with biological targets.[1][3] The electronegativity of the CF3 group is often described as intermediate between that of fluorine and chlorine.[4]
-
Bioisosterism: The CF3 group is often used as a bioisostere for a methyl or chloro group.[4] This substitution can be used to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[4]
Bioactivity Profile of Trifluoromethylated Benzimidazoles
The incorporation of the trifluoromethyl group has led to the development of benzimidazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.
Antimicrobial Activity
Trifluoromethylated benzimidazoles have demonstrated significant potential as antimicrobial agents. Studies have shown their efficacy against various strains of bacteria and fungi. For instance, certain 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus.[5] Notably, some compounds have exhibited potent antifungal activity against Candida albicans.[6]
Anticancer Activity
The anticancer potential of trifluoromethylated benzimidazoles is a rapidly growing area of research. These compounds have been shown to induce apoptosis, block cell cycle progression, and inhibit key signaling pathways implicated in cancer. For example, a series of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides were evaluated for their cytotoxicity against MCF-7 breast cancer cells, with some compounds showing potent activity.[7] The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biological targets involved in cancer progression.[8][9]
Antiviral Activity
Several 2-(trifluoromethyl)benzimidazole derivatives have been identified as having interesting levels of antiviral activity.[10] Research has explored their efficacy against a range of RNA and DNA viruses.[10]
Antiparasitic Activity
Benzimidazole derivatives, including those with trifluoromethyl substitutions, are well-known for their antihelminthic properties.[11] A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro activity against various protozoan parasites, showing potent activity.[12] Specifically, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be significantly more active than the standard drug albendazole against Trichomonas vaginalis.[13]
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for a selection of trifluoromethylated benzimidazole derivatives from various studies.
| Compound ID/Description | Target Organism/Cell Line | Bioactivity Metric (IC50/MIC in µM) | Reference |
| Antimicrobial Agents | |||
| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | MIC: 7.81 µg/mL | [14] |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | MIC: 31.25 µg/mL | [14] |
| Compound with trifluoromethyl substituent 40 | Candida albicans | Highest antifungal activity in its series | [6] |
| Anticancer Agents | |||
| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide 7d | MCF-7 (Breast Cancer) | IC50: 0.51 | [7] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | IC50: 2.12 | [7] |
| Antiparasitic Agents | |||
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Trichomonas vaginalis | 14 times more active than albendazole | [13] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Plasmodium falciparum (W2 strain) | IC50: 5.98 | [13] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Plasmodium falciparum (D6 strain) | IC50: 6.12 | [13] |
| Various 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Trichomonas vaginalis | IC50 < 1 | [13] |
Experimental Protocols
The evaluation of the bioactivity of trifluoromethylated benzimidazole derivatives typically involves a series of standardized in vitro and in vivo assays.
General Synthesis Workflow
The synthesis of these compounds often follows a general workflow, starting from commercially available materials and proceeding through several key reaction steps.
Caption: General workflow for the synthesis and evaluation of trifluoromethylated benzimidazoles.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The plate is then incubated. The diameter of the zone of inhibition around the disk, where microbial growth is prevented, is measured to assess the antimicrobial activity.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and, by extension, their viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Signaling Pathways and Mechanisms of Action
Trifluoromethylated benzimidazoles exert their anticancer effects through the modulation of various signaling pathways.
Caption: Inhibition of key cancer signaling pathways by trifluoromethylated benzimidazoles.
As depicted in the diagram, these compounds can act as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR2, thereby blocking downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[7] Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.
Conclusion
The trifluoromethyl group plays a pivotal role in shaping the bioactivity of benzimidazole derivatives. Its unique physicochemical properties enhance the drug-like characteristics of the benzimidazole scaffold, leading to compounds with potent and diverse therapeutic activities. The continued exploration of structure-activity relationships and mechanisms of action of trifluoromethylated benzimidazoles holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
literature review on 2-substituted benzimidazole-5-carboxylic acids
An In-depth Technical Guide on 2-Substituted Benzimidazole-5-Carboxylic Acids
Executive Summary
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties and its presence in vital biomolecules like Vitamin B12.[1][2] This technical guide provides a comprehensive literature review on a specific, highly promising subclass: 2-substituted benzimidazole-5-carboxylic acids. These compounds have garnered significant attention for their potent anticancer, antimicrobial, and antiviral activities.[3][4][5] This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and explores their mechanisms of action and structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.
Introduction to the Benzimidazole Scaffold
Benzimidazole derivatives are a cornerstone of heterocyclic chemistry and drug discovery, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antiviral, antimicrobial, and antihypertensive effects.[6][7][8] The structural versatility of the benzimidazole ring system, particularly the ease of substitution at the 2-position, allows for the fine-tuning of its pharmacological profile.[8][9] The addition of a carboxylic acid group at the 5-position often enhances solubility and provides an additional site for interaction with biological targets, making 2-substituted benzimidazole-5-carboxylic acids particularly attractive for therapeutic development.[10]
Synthesis of 2-Substituted Benzimidazole-5-Carboxylic Acids
The primary method for synthesizing this class of compounds is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, such as an aldehyde.[11]
General Synthetic Pathway
A common and effective route involves a two-step process: first, the condensation of methyl 3,4-diaminobenzoate with a substituted aldehyde, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.[10] This oxidative condensation can be carried out using various reagents and conditions.[10]
Caption: General synthesis workflow for 2-substituted benzimidazole-5-carboxylic acids.
Experimental Protocol: Synthesis of 2-(Substituted)-3H-benzimidazole-5-carboxylic acids[10]
This protocol is adapted from the work of Satam et al. for the synthesis of fluorescent benzimidazole derivatives.[10]
Step 1: Synthesis of Methyl 2-(substituted)-3H-benzo[d]imidazole-5-carboxylate (Ester Intermediate)
-
A mixture of methyl 3,4-diaminobenzoate (1.0 eq) and a substituted aldehyde (1.0 eq) is prepared in a suitable solvent (e.g., nitrobenzene or DMSO).
-
The reaction mixture is heated to 120-155°C for 12-16 hours.
-
After cooling to room temperature, the mixture is poured into a solvent like hexane to precipitate the product.
-
The crude product is collected by filtration, washed with hexane, and purified, typically by column chromatography, to yield the desired ester.
Step 2: Hydrolysis to 2-(Substituted)-3H-benzimidazole-5-carboxylic acid (Final Product)
-
The methyl ester intermediate (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).
-
The reaction mixture is heated to reflux for approximately 1 hour.
-
The mixture is then cooled to ambient temperature.
-
The solution is acidified to a pH of 3-4 using a strong acid (e.g., concentrated HCl), which causes the carboxylic acid product to precipitate.
-
The solid precipitate is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the pure 2-substituted benzimidazole-5-carboxylic acid.
Biological Activities and Therapeutic Potential
This class of compounds demonstrates a wide spectrum of biological activities, making them valuable leads in drug discovery.
Anticancer Activity
Numerous 2-substituted benzimidazole-5-carboxylic acids and their derivatives exhibit potent growth-inhibitory effects against various human cancer cell lines.[4][12] Their mechanisms often involve the inhibition of crucial cellular enzymes like topoisomerase II or interference with key signaling pathways.[4][13]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride | Panel of 21 human cancer cell lines | IC50 | Potent activity in the µM range | [4][12] |
| Cu2+, Co2+, Zn2+ complexes of the above ligand | Panel of 21 human cancer lines | IC50 | Potent activity in the µM range | [4][12] |
| 2-(Anthryl)benzimidazole-5-carboxylic acid | MCF-7 (Breast), HL-60 (Leukemia) | IC50 | Remarkable activity in the micromolar range | [12] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | Cytotoxicity | Strong cytotoxic effect |[14] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[15]
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][5] The presence of electron-withdrawing groups on the benzimidazole scaffold has been shown to enhance antimicrobial efficacy.[1]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Series | Tested Organisms | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 2-Carboxylic acid benzimidazole (5-Cl) | Candida parapsilosis | MIC | 0.98 | [5] |
| 2-Carboxylic acid benzimidazole (5-Br) | Candida parapsilosis | MIC | 0.98 | [5] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(...)benzenamine | S. aureus, E. coli, A. niger | MIC | Significant, comparable to Ciprofloxacin | [1] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (MRSA), C. albicans | MIC | < 1 to 7.8 |[16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Antiviral Activity
Certain 2-substituted benzimidazoles show potent and selective antiviral activity, particularly against RNA viruses.[3] The substituent at the 2-position plays a critical role in determining the spectrum and potency of the antiviral effect.
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound Class/Substituent | Target Virus | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2-(Pyridine)-5-amidino-benzimidazole | Coxsackievirus B5 | EC50 | 4.3 | [3] |
| 2-(Pyridine)-5-amidino-benzimidazole | Echovirus 7 | EC50 | 0.63 | [3] |
| 2,5,6-Trichlorobenzimidazole ribonucleoside (TCRB) | Human Cytomegalovirus (HCMV) | IC50 | 2.9 | [18] |
| 2-Bromo-5,6-dichlorobenzimidazole ribonucleoside (BDCRB) | Human Cytomegalovirus (HCMV) | IC50 | ~0.7 | [18] |
| Benzimidazole-based allosteric inhibitor (Compound A) | Hepatitis C Virus (HCV) Replicon | IC50 | ~0.35 |[19] |
Mechanism of Action and Signaling Pathways
The diverse biological effects of 2-substituted benzimidazole-5-carboxylic acids stem from their ability to interact with multiple biological targets.
Inhibition of Topoisomerase II
Some N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes have been identified as potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and cell division.[4] Their growth-inhibitory pattern is similar to known topoisomerase II inhibitors like etoposide and doxorubicin, suggesting this as a key mechanism for their anticancer effects.[4]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. Some benzimidazole derivatives act as potent inhibitors of this pathway by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[13] Inhibition of SMO prevents the activation of GLI transcription factors, thereby halting the expression of downstream target genes involved in cell proliferation and survival.
Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core.
-
Antimicrobial Activity: The presence of electron-withdrawing groups on the benzimidazole ring generally enhances antimicrobial efficacy, while electron-donating groups tend to have the opposite effect.[1] For antifungal activity, electron-withdrawing groups on both the 2-phenyl ring and an acyl group at the N1 position were found to be favorable.[20]
-
Anti-inflammatory Activity: SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions significantly influence anti-inflammatory activity.[21] For example, a methoxy group at the R1 position (on a 2-phenyl ring) and a hydrogen at the R position (on the N1) showed high selectivity for COX-2 inhibition.[21]
-
Anticancer Activity: For microtubule inhibition, a methyl ester group on the benzimidazole core, combined with 2-hydroxyl and 5-fluoro substitutions on the 2-aryl ring, resulted in strong cytotoxic effects against breast cancer cells.[14]
-
Antiviral Activity: The replacement of an imidazole moiety at the C-2 position with N-methyl-pyrrole or pyridine resulted in much more pronounced antiviral and antiproliferative activity.[3]
Conclusion and Future Perspectives
2-Substituted benzimidazole-5-carboxylic acids represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis and the ability to modulate their biological activity through substitution make them an attractive scaffold for modern drug discovery. The potent anticancer, antimicrobial, and antiviral activities demonstrated by various analogues underscore their therapeutic potential. Future research should focus on optimizing lead compounds to improve potency and selectivity, exploring novel mechanisms of action, and leveraging computational modeling to guide the rational design of next-generation therapeutics based on this privileged core structure.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. srrjournals.com [srrjournals.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 18. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Abstract
This application note provides a detailed protocol for the synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis involves the cyclocondensation of 3,4-diaminobenzoic acid with trifluoroacetic acid. This method offers a straightforward and efficient route to the target compound.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This compound is a valuable building block for the synthesis of more complex pharmaceutical agents. The following protocol details a reliable method for its preparation. The synthesis of benzimidazole derivatives often involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[1][2]
Reaction Scheme
The synthesis proceeds via the reaction of 3,4-diaminobenzoic acid with trifluoroacetic acid, leading to the formation of the benzimidazole ring through cyclocondensation.
DOT Script of the Reaction Scheme:
Figure 1: General reaction scheme for the synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3,4-Diaminobenzoic acid | ≥98% | Commercially Available | |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Corrosive, handle with care in a fume hood. |
| Hydrochloric acid (HCl) | 4 M | Commercially Available | |
| Deionized water | In-house | ||
| Ethanol | Reagent Grade | Commercially Available | |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available | |
| Ethyl acetate | Reagent Grade | Commercially Available | |
| Hexane | Reagent Grade | Commercially Available |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid.
-
Reagent Addition: To the flask, add an excess of trifluoroacetic acid. The trifluoroacetic acid acts as both a reactant and the reaction solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Adjust the pH of the aqueous solution to approximately 3-4 with a suitable base (e.g., sodium bicarbonate solution) to ensure the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
DOT Script of the Workflow:
Figure 2: Experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this protocol should facilitate further research and development in areas utilizing this important benzimidazole derivative.
References
Application Notes and Protocols: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential uses of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid as a versatile molecular probe. While direct experimental data for this specific molecule is emerging, its core benzimidazole structure, substituted with an electron-withdrawing trifluoromethyl group and a coordinating carboxylic acid moiety, suggests significant potential in two primary research areas: as a fluorescent probe for metal ion detection and as a foundational scaffold for the development of targeted enzyme inhibitors. The protocols and data presented herein are based on established methodologies for analogous benzimidazole derivatives and serve as a robust starting point for investigation.
Application 1: Fluorescent Probe for Divalent Metal Ion Detection
The benzimidazole scaffold is a well-established fluorophore used in the design of chemosensors.[1] The nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylic acid on this compound can act as a coordination site for metal ions. Binding of a metal ion is expected to modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence, often through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). This "turn-on" or "turn-off" fluorescence response allows for the quantification of specific metal ions in biological systems.[2][3]
Quantitative Data: Expected Photophysical and Binding Properties
The following table summarizes the expected, hypothetical performance of this compound as a fluorescent probe for a target metal ion like Zn²⁺, based on data for similar benzimidazole-based sensors.[3][4]
| Parameter | Expected Value | Condition |
| Excitation Wavelength (λex) | ~350 - 370 nm | In Tris-HCl buffer, pH 7.4 |
| Emission Wavelength (λem) | ~450 - 480 nm | In Tris-HCl buffer, pH 7.4 |
| Quantum Yield (Φ) (Apo) | < 0.05 | In the absence of target ion |
| Quantum Yield (Φ) (Bound) | > 0.40 | Saturated with target ion |
| Binding Constant (Ka) | 1.0 - 5.0 x 10⁵ M⁻¹ | For a target like Zn²⁺ |
| Limit of Detection (LOD) | 10 - 100 nM | Based on 3σ/slope method |
| Response Time | < 5 minutes | Time to reach stable fluorescence |
Experimental Protocol: Live-Cell Imaging of Intracellular Zn²⁺
This protocol details the use of this compound for imaging labile Zn²⁺ in live cells using fluorescence microscopy.
Materials:
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HEPES buffer (10 mM, pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Live cells (e.g., HeLa or PC-3) seeded on glass-bottom dishes
-
ZnSO₄ (1 M stock solution)
-
TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a zinc chelator)
-
Fluorescence microscope with DAPI/blue channel filters (e.g., Ex: 360/40 nm, Em: 460/50 nm)
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture: Seed cells onto glass-bottom imaging dishes to achieve 60-80% confluency at the time of the experiment.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.[2]
-
-
Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed HEPES buffer (pH 7.4) or imaging buffer to remove extracellular probe.
-
Imaging (Basal Zinc):
-
Add fresh imaging buffer to the cells.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire baseline fluorescence images using the DAPI/blue channel. Use minimal excitation power to reduce phototoxicity.
-
-
Imaging (Zinc Supplementation - Positive Control):
-
To a new dish of probe-loaded cells, add imaging buffer containing 10-50 µM ZnSO₄.
-
Incubate for 5-10 minutes.
-
Wash cells and acquire images as in step 5. A significant increase in fluorescence intensity is expected.
-
-
Imaging (Zinc Depletion - Negative Control):
-
To a new dish of probe-loaded, zinc-supplemented cells, add imaging buffer containing 50 µM TPEN.
-
Incubate for 10-15 minutes.
-
Acquire images as in step 5. A significant decrease in fluorescence intensity is expected, demonstrating the probe's response to zinc chelation.
-
Visualization: Proposed Mechanism and Workflow
Caption: Workflow and proposed "turn-on" sensing mechanism for the molecular probe.
Application 2: Scaffold for Kinase Inhibitor Development
The benzimidazole core is a "privileged structure" in medicinal chemistry, frequently found in clinically approved drugs and potent enzyme inhibitors.[5][6] Derivatives have shown significant activity against various kinases, including FLT3, VEGFR-2, and Topoisomerase II, which are critical targets in oncology.[5][7][8] The this compound scaffold provides key interaction points: the benzimidazole nitrogen can form hydrogen bonds in an ATP-binding pocket, while the carboxylic acid can be functionalized to introduce moieties that target specific amino acid residues or enhance pharmacokinetic properties.
Quantitative Data: Hypothetical Inhibitory Activity
This table presents hypothetical IC₅₀ values for a derivative of the probe (e.g., an amide synthesized from the carboxylic acid) against relevant cancer cell lines and a target kinase. These values are based on published data for similar benzimidazole-based inhibitors.[5][9]
| Target | Assay Type | Hypothetical IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| FLT3 Kinase | In vitro Kinase Assay | 0.45 | Quizartinib (0.01) |
| VEGFR-2 Kinase | In vitro Kinase Assay | 0.09 | Sunitinib (0.008) |
| A549 (Lung Cancer) | Cell Viability (MTT) | 7.5 | Gefitinib (15.8)[10] |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 11.2 | Gefitinib (19.2)[10] |
| HCT-116 (Colon Cancer) | Cell Viability (MTT) | 5.8 | Doxorubicin (4.2)[8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the probe or its derivatives against a target protein kinase (e.g., FLT3).
Materials:
-
Test Compound (this compound derivative)
-
Recombinant human kinase (e.g., FLT3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Staurosporine (a non-specific kinase inhibitor, for positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.
-
Prepare a master mix of kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Kₘ for the target kinase.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the negative (100% activity) and positive (0% activity) controls.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Visualization: Kinase Inhibitor Screening Workflow
Caption: General workflow for screening kinase inhibitors and their mode of action.
References
- 1. arabjchem.org [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound that holds significant promise in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group at the 2-position enhances the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds with a molecular structure that mimics purine, allowing them to readily interact with various biopolymers. This structural feature has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
The trifluoromethyl group is a key bioisostere in modern drug design. Its introduction into a molecule can significantly modulate its physicochemical and pharmacokinetic properties. The high electronegativity and lipophilicity of the -CF3 group can lead to improved metabolic stability, enhanced membrane permeability, and stronger interactions with protein targets.
This compound serves as a crucial building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety at the 5-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis
A general method for the synthesis of 2-(trifluoromethyl)benzimidazoles involves the condensation of an o-phenylenediamine with trifluoroacetic acid or its derivatives. The following diagram illustrates a typical synthetic workflow.
Caption: General synthetic workflow for this compound.
Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazoles
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4M HCl, polyphosphoric acid, or ethanol).
-
Reagent Addition: Slowly add trifluoroacetic acid (1.1 to 1.5 equivalents) or trifluoroacetic anhydride to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Medicinal Chemistry
Derivatives of this compound have shown potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Trifluoromethyl-benzimidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.
Mechanism of Action: Induction of Ferroptosis
One reported mechanism of action for 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Some derivatives have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Caption: Proposed mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole derivatives.
Quantitative Data: In Vitro Cytotoxicity of a Representative Derivative
The following table summarizes the cytotoxic activity of a representative N-substituted-2-(trifluoromethyl)benzimidazole derivative against a human breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7d | MCF-7 | 0.51 | Doxorubicin | 2.12 |
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. The mechanism of action can vary but often involves the inhibition of essential cellular processes such as cell division or enzymatic activity.
Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | < 1 - 7.8 |
| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 |
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard procedure for determining the MIC of a compound against a bacterial strain.
Caption: Experimental workflow for the broth microdilution MIC assay.
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with the potential to generate derivatives with potent anticancer and antimicrobial activities. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.
Application Notes: Standard Protocols for Antimicrobial Screening of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a versatile class of heterocyclic compounds recognized for a broad spectrum of biological activities, including anthelmintic, antiviral, anticancer, and antimicrobial properties.[1][2] The structural similarity of the benzimidazole nucleus to purine nucleosides allows these compounds to interact with microbial biopolymers, making them a subject of significant interest in the development of new antimicrobial agents.[2][3]
The increasing prevalence of drug-resistant microbial strains necessitates the discovery of new drugs with novel mechanisms of action.[4] Benzimidazole derivatives, including those hybridized with other pharmacologically active moieties like triazoles or oxadiazoles, have shown promising antibacterial and antifungal efficacy.[5][6]
This document provides detailed standardized protocols for the in vitro antimicrobial screening of benzimidazole compounds, focusing on methodologies aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The primary assays covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion method for assessing susceptibility, and the subsequent determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Quantitative Data Summary
The following tables summarize reported antimicrobial activities of various benzimidazole derivatives against selected bacterial and fungal strains, providing a comparative reference for screening results.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound Type/ID | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2-substituted benzimidazole (63c) | Staphylococcus aureus (MRSA) | 8 | - | [1] |
| 2-substituted benzimidazole (62a) | Escherichia coli | 2 | - | [1] |
| 2-substituted benzimidazole (64a) | S. aureus, E. coli, P. aeruginosa | - | 17-29 | [1][7] |
| 5-halo-benzimidazole derivative | S. aureus (MRSA) | Comparable to Ciprofloxacin | - | [4] |
| Benzimidazole-triazole hybrid (20a-20e) | S. aureus | 8–32 | - | [5] |
| 2-(m-fluorophenyl)-benzimidazole (14, 18) | Bacillus subtilis | 7.81 | - | [8] |
| 2-(m-fluorophenyl)-benzimidazole (18) | Gram-negative bacteria | 31.25 | - | [8] |
| Hybrid (65a) | E. coli | 0.026 | - | [7] |
| Hybrid (65a) | S. aureus | 0.031 | - | [7] |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2) | Gram-negative & Gram-positive isolates | 6.25-12.5 | - | [9] |
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound Type/ID | Target Organism | MIC (µg/mL) | Reference |
| 2-chloromethyl benzimidazole (33, 38) | Mucor circinelloides | 1.95 | [4] |
| Benzimidazole-triazole hybrid (10a, 10b) | Aspergillus niger, Candida albicans | Strong Activity | [5] |
| Benzimidazole-triazole hybrid (2k) | C. albicans | 3.125 (µmol/mL) | [5] |
| Benzimidazole-triazole hybrid (76a) | C. albicans | 0.0075 (µM/mL) | [7] |
| Albendazole | Fonsecaea pedrosoi | Low MIC values | [10] |
| Benzimidazole-triazole hybrid (6b, 6i, 6j) | C. glabrata | 0.97 | [11][12] |
| Benzimidazole derivative (11) | C. albicans | 3 | [13] |
| Benzimidazole derivative (11) | C. neoformans | 1.5 | [13] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[1][14]
-
Benzimidazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[2]
-
RPMI-1640 medium for fungi[1]
-
Sterile 96-well microtiter plates[2]
-
Standardized microbial inoculum (0.5 McFarland)[1]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[4][15]
-
Spectrophotometer or plate reader
-
Incubator
-
Solubility: Due to the generally low aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution in 100% DMSO.[1]
-
Solvent Toxicity: The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.[1][2]
-
Plate Preparation: Dispense 50-100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[1][2][16]
-
Compound Addition: Add 50-100 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) to the first column of wells.[1]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50-100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50-100 µL from the tenth column.[1][2]
-
Controls:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.[1] Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Inoculation: Add the appropriate volume (typically 50-100 µL) of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 100-200 µL.[1][2][17]
-
Incubation: Seal or cover the plate and incubate at 35-37°C. Incubation time is typically 16-24 hours for bacteria and 24-72 hours for fungi.[1][18]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[2][14] The growth control well should be distinctly turbid, and the sterility control well should remain clear.[1][2]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Agar Disk Diffusion
The disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[4][6] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium inoculated with the test microorganism.
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (e.g., 6 mm Whatman No. 1 filter paper)[6]
-
Benzimidazole test compounds
-
Solvent (e.g., DMSO)
-
Standardized microbial inoculum (0.5 McFarland)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)[4]
-
Sterile swabs
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in section 3.1.3.[4]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate uniformly in three directions to ensure even growth.
-
Disk Preparation & Application: Impregnate sterile paper disks with a known concentration of the benzimidazole compound solution (e.g., 600 µ g/disk ).[6] Allow the solvent to evaporate completely. A disk impregnated with the solvent alone serves as a negative control.
-
Placement: Aseptically place the impregnated disks, along with a standard antibiotic disk (positive control), onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[19]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[15][19] The size of the zone correlates with the susceptibility of the microorganism to the compound.
Caption: Workflow for the agar disk diffusion susceptibility test.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16]
-
MIC Plate Reference: Use the 96-well plate from a completed MIC determination (Protocol 3.1).
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spot or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours (or longer for fungi).
-
Reading Results: The MBC/MFC is the lowest concentration of the compound from the original MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.
Caption: Logical flow from determining MIC to establishing MBC/MFC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. iosrjournals.org [iosrjournals.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Trifluoromethyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro enzyme inhibition assays for trifluoromethyl benzimidazoles, a class of compounds with significant therapeutic potential. This document outlines detailed protocols for assays targeting key enzymes, presents quantitative data in a clear format, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction
Trifluoromethyl benzimidazoles are a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various diseases. Their unique structural features, including the electron-withdrawing trifluoromethyl group, contribute to their potent and selective binding to enzyme active sites. This document details the methodologies to assess the inhibitory potential of these compounds against several key enzyme targets.
Target Enzymes and Quantitative Data Summary
Trifluoromethyl benzimidazoles have been shown to inhibit a variety of enzymes. The following table summarizes the reported inhibitory activities (IC₅₀ and Kᵢ values) of various trifluoromethyl benzimidazole derivatives against their respective target enzymes.
| Target Enzyme | Compound Class | IC₅₀ | Kᵢ | Reference |
| Acetylcholinesterase (AChE) | Benzimidazolium salts with trifluoromethoxybenzyl group | 10.50 - 31.50 nM | 7.24 ± 0.99 to 39.12 ± 5.66 nM | |
| Carbonic Anhydrase I (hCA I) | Benzimidazolium salts with trifluoromethoxybenzyl group | 21.00 - 40.76 nM | 5.57 ± 0.96 to 43.07 ± 11.76 nM | |
| Carbonic Anhydrase II (hCA II) | Benzimidazolium salts with trifluoromethoxybenzyl group | - | 4.38 ± 0.43 to 18.68 ± 3.60 nM | |
| α-Glucosidase | Benzimidazole derivatives | - | 3.41 ± 0.78 µM | |
| Epidermal Growth Factor Receptor (EGFR) | Benzimidazole-triazole hybrids | 0.086 µM | - | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Benzimidazole-triazole hybrids | - | - | |
| Topoisomerase II (Topo II) | Benzimidazole-triazole hybrids | 2.52 µM | - |
Experimental Protocols
Detailed protocols for the in vitro enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific trifluoromethyl benzimidazole derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Trifluoromethyl benzimidazole test compounds
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 U/mL solution of AChE in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare stock solutions of trifluoromethyl benzimidazole compounds and donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 160 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution or positive control to the respective wells. For the control (no inhibitor), add 20 µL of the buffer/solvent.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction (V) for each well.
-
The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 348 nm.
Materials:
-
Human carbonic anhydrase I and II (hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Trifluoromethyl benzimidazole test compounds
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hCA I and hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.
-
-
Assay in 96-well plate:
-
Add buffer, enzyme solution, and inhibitor solution to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA solution.
-
-
Measurement:
-
Monitor the increase in absorbance at 348 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition as described for the AChE assay.
-
Determine the IC₅₀ values.
-
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes carbohydrates. The enzyme's activity is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Trifluoromethyl benzimidazole test compounds
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare stock solutions of the test compounds and acarbose in a suitable solvent and make serial dilutions.
-
-
Assay in 96-well plate:
-
To each well, add 50 µL of phosphate buffer and 10 µL of the test compound solution or positive control.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
EGFR and VEGFR-2 Kinase Assays
Principle: These assays measure the kinase activity of EGFR and VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A common method is a luminescence-based assay, where a decrease in luminescence corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Trifluoromethyl benzimidazole test compounds
-
Gefitinib (for EGFR) or Sorafenib (for VEGFR-2) as positive controls
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and positive controls.
-
-
Assay in 96-well plate:
-
Add the master mix containing the kinase, substrate, and buffer to the wells.
-
Add the test compounds or positive controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Measurement:
-
Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent as per the kit's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Topoisomerase II (Topo II) Inhibition Assay
Principle: This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of Topo II prevent the release of individual minicircles from the network, which can be visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
ATP
-
Trifluoromethyl benzimidazole test compounds
-
Etoposide (positive control)
-
Topo II assay buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing Topo II assay buffer, ATP, and kDNA.
-
Add the test compound or positive control at various concentrations.
-
Initiate the reaction by adding the Topo II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding a stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the decatenated DNA from the catenated network.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
-
Data Interpretation:
-
The inhibition of Topo II is indicated by a decrease in the amount of decatenated DNA compared to the control.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below to aid in understanding the mechanism of action of trifluoromethyl benzimidazoles and the experimental design.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Application Notes and Protocols for Benzimidazole Derivatives in Cancer Cell Line Studies
Application Notes
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological properties, including potent anticancer activity.[1] These compounds share a structural resemblance to purine nucleosides, allowing them to interact with various biological targets involved in cancer progression.[2] The trifluoromethyl group, when incorporated into the benzimidazole scaffold, can enhance metabolic stability and bioavailability.[3]
The primary mechanisms of antitumor activity for the studied benzimidazole derivatives include the induction of apoptosis (programmed cell death), blockade of cell cycle progression, and inhibition of key enzymes essential for cancer cell survival and proliferation.[2]
Key Applications in Cancer Research:
-
Induction of Apoptosis: Several benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4] This is often mediated through the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.[5][6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[2] For example, some derivatives cause arrest at the G2/M phase, often associated with disruption of microtubule dynamics.[7]
-
Enzyme Inhibition: Benzimidazole derivatives have been identified as inhibitors of various enzymes crucial for cancer development, including:
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[8]
-
Kinases: Various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overactive in cancer and play a key role in cell growth and angiogenesis. Benzimidazole compounds have been developed as potent kinase inhibitors.[9][10][11]
-
Tubulin Polymerization: Disruption of microtubule formation and function is a clinically validated anticancer strategy. Certain benzimidazole derivatives act as microtubule targeting agents, leading to mitotic arrest and apoptosis.[12][13]
-
-
Induction of Ferroptosis: A novel mechanism identified for some 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the cystine/glutamate antiporter (system Xc⁻).[2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (non-aggressive) | 0.73 ± 0.0 | [7][12][13] |
| MDA-MB-231 | Breast Cancer (aggressive) | 20.4 ± 0.2 | [7][12][13] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [7][12][13] |
Table 2: IC50 Values of Other Benzimidazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FA16 | HepG2 | Hepatocellular Carcinoma | Single-digit micromolar | [2] |
| Compound 9u | A549 | Lung Cancer | 0.35 | [9] |
| MCF-7 | Breast Cancer | 3.24 | [9] | |
| PC-3 | Prostate Cancer | 5.12 | [9] | |
| Compound 3g | A549 | Lung Cancer | 1.88 ± 0.35 | [10] |
| NCI-H460 | Lung Cancer | 0.85 ± 0.24 | [10] | |
| Compound 3e | A549 | Lung Cancer | 3.58 ± 0.53 | [10] |
| NCI-H460 | Lung Cancer | 1.71 ± 0.17 | [10] | |
| Compound 10 | MCF-7 | Breast Cancer | 15.6 | [14] |
| Compound 2 | MCF-7 | Breast Cancer | 18.7 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzimidazole derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the benzimidazole derivative at the desired concentration (e.g., IC50) for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the cell cycle phase distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the benzimidazole derivative as for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, Cyclin B1, Cdk1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy [mdpi.com]
- 6. Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
Development of Antiparasitic Agents from 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antiparasitic agents derived from 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds.
Introduction
The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. Derivatives of this heterocyclic system have demonstrated broad-spectrum activity against a variety of protozoan and helminthic parasites. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring can significantly enhance the metabolic stability and potency of these compounds. This document focuses on derivatives of this compound, exploring their synthesis, biological activity, and mechanism of action. Notably, some of these derivatives have shown potent antiparasitic effects through mechanisms that may differ from the classical tubulin polymerization inhibition associated with many benzimidazole anthelmintics.[1]
Synthesis of 2-Trifluoromethyl-1H-benzimidazole Derivatives
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives can be synthesized via the Phillips cyclocondensation reaction.[2] This method involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid. The general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives.
Experimental Protocol: Phillips Cyclocondensation
-
A mixture of the appropriately substituted 1,2-phenylenediamine and trifluoroacetic acid is prepared.
-
The reaction mixture is heated, typically under reflux conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The resulting precipitate, the desired 2-(trifluoromethyl)-1H-benzimidazole derivative, is collected by filtration.
-
The crude product is then purified, typically by recrystallization or column chromatography.
In Vitro Antiparasitic Activity
Derivatives of this compound have been evaluated for their in vitro activity against a range of protozoan and helminth parasites.
Data Presentation: In Vitro Antiparasitic Activity
| Compound ID | Parasite Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | Giardia intestinalis | 0.048 | Metronidazole | 0.45 |
| Entamoeba histolytica | 0.890 | Metronidazole | 1.80 | |
| Trichomonas vaginalis | 0.081 | Metronidazole | 0.20 | |
| 1b | Giardia intestinalis | 0.025 | Metronidazole | 0.45 |
| Entamoeba histolytica | 0.290 | Metronidazole | 1.80 | |
| Trichomonas vaginalis | 0.030 | Metronidazole | 0.20 | |
| 1c | Giardia intestinalis | 0.028 | Metronidazole | 0.45 |
| Entamoeba histolytica | 0.450 | Metronidazole | 1.80 | |
| Trichomonas vaginalis | 0.035 | Metronidazole | 0.20 | |
| 1e | Giardia intestinalis | 0.035 | Metronidazole | 0.45 |
| Entamoeba histolytica | 0.350 | Metronidazole | 1.80 | |
| Trichomonas vaginalis | 0.040 | Metronidazole | 0.20 | |
| 1f | Trichinella spiralis (muscle larvae) | 15.8 | Albendazole | 10.5 |
Note: The compound IDs are based on the publication by Hernández-Luis et al., 2010. IC50 values represent the concentration of the compound that inhibits 50% of the parasite growth or viability.[2]
Experimental Protocols: In Vitro Assays
Caption: General workflow for in vitro antiparasitic activity screening.
-
Parasite Culture: Trophozoites of the respective protozoan species are maintained in axenic culture using appropriate media (e.g., TYI-S-33 medium) at 37°C.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, a known number of trophozoites are added to each well containing the different drug concentrations.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
Viability Assessment: Parasite viability is determined by microscopic observation of motility or by using a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value is determined by regression analysis.
-
Larvae Isolation: Trichinella spiralis muscle larvae are isolated from the muscle tissue of experimentally infected mice by artificial digestion with a pepsin-HCl solution.
-
Assay Setup: A known number of larvae are placed in each well of a 24-well plate containing culture medium.
-
Drug Incubation: Test compounds are added to the wells at various concentrations, and the plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Larval viability is assessed at different time points (e.g., 24, 48, 72 hours) by observing their motility under an inverted microscope.
-
Data Analysis: The percentage of larval mortality is calculated, and the effective concentration is determined.
In Vivo Anthelmintic Efficacy
Selected 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated efficacy against Trichinella spiralis in a murine model.
Data Presentation: In Vivo Efficacy against T. spiralis
| Compound ID | Dose (mg/kg) | Treatment Schedule | Parasite Stage | Reduction in Worm Burden (%) |
| 1b | 75 | Twice daily for 3 days | Adult | 65.4 |
| 1e | 75 | Twice daily for 3 days | Adult | 68.2 |
| 1f | 75 | Twice daily for 5 days | Muscle Larvae | 55.1 |
| Albendazole | 50 | Twice daily for 3 days | Adult | 75.0 |
| Albendazole | 50 | Twice daily for 5 days | Muscle Larvae | 85.0 |
Note: The compound IDs are based on the publication by Hernández-Luis et al., 2010.[2]
Experimental Protocol: In Vivo Efficacy in a Murine Model
Caption: General workflow for in vivo efficacy testing against Trichinella spiralis.
-
Animal Model: Male CD1 mice are typically used for this model.
-
Infection: Mice are orally infected with a standardized number of infective T. spiralis larvae.
-
Treatment:
-
Adult Stage: Treatment with the test compounds is initiated a few days post-infection (e.g., day 2) and continues for a defined period (e.g., 3 days).
-
Muscle Larvae Stage: Treatment is initiated at a later time point when larvae have migrated to the muscles (e.g., day 30) and continues for a longer duration (e.g., 5 days).
-
-
Evaluation:
-
Adult Stage: A few days after the last treatment, mice are euthanized, and the small intestines are processed to recover and count the adult worms.
-
Muscle Larvae Stage: At the end of the experiment (e.g., day 45 post-infection), mice are euthanized, and the carcasses are digested to recover and quantify the number of muscle larvae.
-
-
Data Analysis: The mean number of worms or larvae in the treated groups is compared to the untreated control group, and the percentage reduction in worm burden is calculated.
Mechanism of Action
Interestingly, studies on some 2-(trifluoromethyl)-benzimidazole derivatives have shown that they do not inhibit tubulin polymerization, the classical mechanism of action for many benzimidazole anthelmintics.[1] This suggests that these compounds may exert their antiparasitic effects through an alternative mechanism, which warrants further investigation. Potential areas of exploration include targeting other essential parasite enzymes or metabolic pathways.
Structure-Activity Relationship (SAR)
The antiparasitic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring. Based on the available data, the following preliminary SAR observations can be made:
-
Substitution at the 5-position: The presence of various substituents at the 5-position of the benzimidazole ring appears to be compatible with potent antiprotozoal activity.
-
Amide and Ester Moieties: The conversion of the carboxylic acid at the 5-position to various amide or ester derivatives can modulate the antiparasitic activity and selectivity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, likely plays a crucial role in its ability to penetrate the parasite and exert its effect.
Further synthesis and biological evaluation of a wider range of derivatives are necessary to establish a more comprehensive SAR for this class of compounds.
Conclusion
Derivatives of this compound represent a promising class of antiparasitic agents with potent in vitro activity against a variety of protozoa and in vivo efficacy against the helminth Trichinella spiralis. Their potential novel mechanism of action makes them particularly interesting for further development, especially in the context of emerging drug resistance. The protocols and data presented in this document provide a solid foundation for researchers to advance the exploration of these compounds as potential new antiparasitic drugs.
References
- 1. Therapeutic efficacy of mebendazole and artemisinin in different phases of trichinellosis: a comparative experimental study | Parasitology | Cambridge Core [cambridge.org]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phillips Cyclocondensation for the Synthesis of 2-Trifluoromethyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl benzimidazoles represent a privileged scaffold in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These compounds have demonstrated significant potential as anticancer agents by inducing ferroptosis, a novel iron-dependent form of programmed cell death, and as potent antiparasitic agents.[1][2] The Phillips cyclocondensation is a classical and efficient method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3] This document provides detailed protocols for the synthesis of 2-trifluoromethyl benzimidazoles using trifluoroacetic acid via the Phillips cyclocondensation, outlines their mechanism of action in cancer, and presents relevant quantitative data.
I. Phillips Cyclocondensation: Synthesis of 2-Trifluoromethyl Benzimidazoles
The Phillips cyclocondensation reaction provides a direct and high-yielding route to 2-trifluoromethyl benzimidazoles through the reaction of o-phenylenediamines with trifluoroacetic acid. The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.
Reaction Mechanism
Caption: Mechanism of the Phillips Cyclocondensation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole
This protocol is adapted from a high-yield synthesis procedure.
Materials:
-
o-Phenylenediamine (1,2-phenylenediamine)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Aqueous sodium hydrogen carbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (10.8 g, 100 mmol).
-
Carefully add trifluoroacetic acid (17.1 g, 150 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours with stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an aqueous sodium hydrogen carbonate solution to neutralize the excess acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting crystals can be further purified by recrystallization if necessary.
Quantitative Data
The Phillips cyclocondensation reaction is known for providing good to excellent yields for the synthesis of 2-substituted benzimidazoles. The table below summarizes representative quantitative data for the synthesis of 2-trifluoromethyl benzimidazoles.
| Entry | o-Phenylenediamine Substrate | Product | Reaction Time | Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | 2-(Trifluoromethyl)benzimidazole | 4 h | Reflux | 100 | [from previous searches] |
| 2 | Substituted o-phenylenediamines | Substituted 2-(trifluoromethyl)benzimidazoles | Not specified | Phillips Cyclocondensation | Good to Excellent | [1] |
Note: The 100% yield reported in Entry 1 is based on a specific literature procedure and may vary depending on experimental conditions and scale.
II. Application in Cancer Research: Induction of Ferroptosis
2-Trifluoromethyl benzimidazole derivatives have emerged as potent inducers of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This mechanism of action makes them promising candidates for cancer therapy, particularly for tumors resistant to traditional apoptotic cell death pathways.
Signaling Pathway of Ferroptosis Induction
The primary mechanism by which these compounds induce ferroptosis is through the inhibition of the cystine/glutamate antiporter, known as system Xc-.
Caption: Ferroptosis induction by 2-trifluoromethyl benzimidazoles.
Mechanism Explained:
-
Inhibition of System Xc- : 2-Trifluoromethyl benzimidazole derivatives block the system Xc- transporter on the cell membrane.
-
Cystine Depletion : This inhibition prevents the uptake of extracellular cystine, the oxidized form of the amino acid cysteine.
-
GSH Depletion : The lack of intracellular cystine leads to a depletion of cysteine, which is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
GPX4 Inactivation : The decrease in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid reactive oxygen species (ROS).
-
Lipid Peroxidation : The inactivation of GPX4 results in the accumulation of lipid peroxides.
-
Ferroptosis : In the presence of intracellular iron (Fe2+), these lipid peroxides undergo further reactions (Fenton reaction), leading to overwhelming oxidative damage to the cell membrane and ultimately, ferroptotic cell death.
III. Experimental Workflow: A General Overview
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-trifluoromethyl benzimidazoles.
Caption: General workflow for synthesis and purification.
Conclusion
The Phillips cyclocondensation reaction is a robust and high-yielding method for synthesizing 2-trifluoromethyl benzimidazoles, a class of compounds with significant therapeutic potential. Their ability to induce ferroptosis in cancer cells offers a promising avenue for the development of novel anticancer drugs. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
Application Notes and Protocols for the Functionalization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of the carboxylic acid group of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid (CAS No: 2107-39-3). This versatile building block is of significant interest in medicinal chemistry due to the presence of the benzimidazole core, a privileged scaffold in many pharmacologically active compounds, and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The functionalization of the carboxylic acid moiety, primarily through amide and ester bond formation, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes offer a guide to common synthetic strategies, including quantitative data from representative reactions, detailed experimental procedures, and visual workflows to aid in experimental design.
Data Presentation: Amide and Ester Synthesis
The following tables summarize quantitative data for the functionalization of this compound into various amides and esters. These examples, drawn from patent literature and chemical suppliers, illustrate the utility of common coupling reagents in achieving these transformations.
Table 1: Synthesis of Amide Derivatives
| Amine/Amine Hydrochloride | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| {(1R,2S,5S*)-3-Aza-bicyclo[3.1.0]hex-2-ylmethyl}amine derivative | TBTU | DIPEA | DMF | Not Specified | RT | Not Specified | [1][2] |
| 4-(Pyridin-4-yloxy)aniline | TBTU, HOBt | Not Specified | DMF | Not Specified | RT | 71.5 | [3] |
Note: The yield for the first entry was not explicitly stated in the source document but was part of a general procedure for the synthesis of a library of compounds.
Experimental Protocols
The following are detailed methodologies for the two primary functionalizations of the carboxylic acid group of this compound: amide bond formation and esterification.
Protocol 1: Amide Bond Formation using TBTU/HOBt
This protocol is a robust method for the synthesis of a wide range of amides from this compound. The use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent, often in the presence of an additive like HOBt (Hydroxybenzotriazole), facilitates efficient amide bond formation under mild conditions.
Materials:
-
This compound
-
Amine of interest
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq).
-
Add HOBt (1.1 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve TBTU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the TBTU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: General Esterification via Acid Chloride
This two-step protocol is a classic and effective method for the synthesis of esters. The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the desired ester.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Alcohol of interest
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Acid Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to drive to completion.
-
Monitor the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
Add the desired alcohol (1.1-1.5 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add triethylamine or pyridine (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Workflow for amide synthesis from this compound.
Caption: Two-step workflow for ester synthesis via an acid chloride intermediate.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid synthesis
Technical Support Center: Synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of this compound (CAS 82791-93-3). It includes frequently asked questions, troubleshooting guides, experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common synthetic route for this compound?
A1: The most widely used method is the condensation reaction between 3,4-diaminobenzoic acid and trifluoroacetic acid. This reaction, often referred to as the Phillips condensation, involves heating the two reagents together, which leads to cyclization and the formation of the benzimidazole ring system.[1][2]
Q2: What are the necessary starting materials and reagents?
A2: The essential starting materials are:
-
3,4-Diaminobenzoic acid: The source of the benzene and imidazole amine functionalities, as well as the carboxylic acid group.
-
Trifluoroacetic acid (TFA): Serves as both a reactant, providing the trifluoromethyl group, and often as an acidic catalyst and solvent for the reaction.
Q3: What are the general reaction conditions for this synthesis?
A3: Typically, the reaction involves heating a mixture of 3,4-diaminobenzoic acid and an excess of trifluoroacetic acid. The mixture is often heated to reflux for several hours to ensure the reaction goes to completion.[1] The specific temperature and time can be optimized to improve yield and minimize side products.
Q4: What safety precautions should be taken when performing this synthesis?
A4: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction may generate pressure if performed in a sealed vessel; therefore, a reflux setup with an open (but protected) condenser is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Q1: Problem - My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Refer to the troubleshooting logic diagram below for a systematic approach.
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can limit the yield. Solution: While TFA is often used in excess, ensure the amount is sufficient. A molar ratio of at least 1.5 to 2 equivalents of TFA to 1 equivalent of 3,4-diaminobenzoic acid is a good starting point.[1]
-
Product Loss During Workup: The product is amphoteric (containing both acidic and basic groups), which can complicate extraction. Solution: Carefully adjust the pH during the workup. To isolate the product, acidify the aqueous solution to a pH where the carboxylic acid is protonated and the imidazole nitrogen is protonated, causing it to precipitate. Filter the resulting solid.
-
Side Reactions: Overheating or extended reaction times can sometimes lead to decarboxylation or other degradation pathways. Solution: Optimize the reaction conditions by testing slightly lower temperatures or shorter reaction times once maximum conversion is achieved.
Q2: Problem - The reaction appears to be stalled or not proceeding to completion. How can I drive it forward?
A2: If the reaction is incomplete:
-
Increase Temperature: Gently increasing the reflux temperature (if possible, by using a higher-boiling solvent, though TFA often suffices) can increase the reaction rate.
-
Add a Dehydrating Agent: The condensation reaction produces water. While hot TFA helps remove water, adding a stronger acid catalyst like polyphosphoric acid (PPA) or using a Dean-Stark apparatus (if a suitable co-solvent is used) can facilitate water removal and drive the equilibrium towards the product.
Q3: Problem - My final product is highly colored and difficult to purify. What are the best purification methods?
A3: Discoloration is common and often due to minor impurities or oxidation products.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or an aqueous base). Add a small amount of activated charcoal (5-10% by weight) and heat the mixture gently for 15-30 minutes. Filter the hot solution through celite to remove the charcoal.[3]
-
Recrystallization: This is a highly effective method for purification. The choice of solvent is critical. Ethanol, methanol, or aqueous mixtures are often good starting points for recrystallizing benzimidazole derivatives. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Q4: Problem - I am having difficulty isolating the product from the reaction mixture during the workup.
A4: Isolation can be challenging due to the product's solubility.
-
Precipitation and Filtration: After cooling the reaction mixture, carefully pour it into a beaker of ice water. The product should precipitate. If it doesn't, slowly neutralize the excess TFA with a base like sodium bicarbonate or sodium hydroxide until precipitation is maximized. Be cautious with pH control to avoid re-dissolving the product. Collect the solid by vacuum filtration.
-
Extraction: If the product remains in solution, extraction is an alternative. However, its amphoteric nature makes this difficult. It is generally easier to isolate via precipitation.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction parameters for the synthesis of a structurally similar compound, 2-(Trifluoromethyl)benzimidazole, which can be used as a starting point for optimizing the synthesis of the target carboxylic acid derivative.[1]
| Parameter | Condition | Rationale / Notes |
| Starting Material | 1,2-Phenylenediamine derivative | For the target, this is 3,4-diaminobenzoic acid. |
| Reagent | Trifluoroacetic acid (TFA) | Acts as reactant and acid catalyst. |
| Molar Ratio | 1.5 eq. TFA to 1.0 eq. diamine | An excess of TFA helps drive the reaction.[1] |
| Temperature | Reflux | Ensures sufficient energy for the condensation and cyclization. |
| Reaction Time | 4 hours | A typical duration; should be monitored by TLC for completion.[1] |
| Workup | Neutralization with NaHCO₃ | Quenches excess TFA and facilitates product isolation.[1] |
| Purification | Extraction / Recrystallization | Removes unreacted starting materials and side products. |
| Reported Yield | Up to 100% (for analog) | Yields for the carboxylic acid derivative may vary.[1] |
Experimental Protocol
Synthesis of this compound
This protocol is based on the established Phillips condensation method.[1]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (e.g., 10.0 g, 65.7 mmol).
-
In a fume hood, carefully add trifluoroacetic acid (e.g., 15.0 mL, 197 mmol, 3.0 eq.).
-
The mixture may exotherm upon addition.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the 3,4-diaminobenzoic acid spot has disappeared.
-
-
Product Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled, dark mixture into a beaker containing 200 mL of ice water while stirring. A precipitate should form.
-
If precipitation is incomplete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 3-4. Be cautious, as CO₂ will evolve vigorously.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
-
-
Purification:
-
Transfer the crude solid to a flask.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under a vacuum to obtain this compound as a solid.
-
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. 2-(Trifluoromethyl)benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
Technical Support Center: Phillips Cyclocondensation with Trifluoroacetic Acid
Welcome to the technical support center for the Phillips Cyclocondensation, with a specific focus on reactions involving trifluoroacetic acid for the synthesis of 2-trifluoromethyl-benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Phillips cyclocondensation reaction?
The Phillips cyclocondensation, also known as the Phillips-Ladenburg benzimidazole synthesis, is a chemical reaction that involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst to form a benzimidazole derivative.[1][2][3] In the context of this guide, we are focusing on the use of trifluoroacetic acid as the carboxylic acid component to synthesize 2-trifluoromethyl-benzimidazoles.
Q2: What is the role of trifluoroacetic acid (TFA) in this reaction?
Trifluoroacetic acid (TFA) can serve a dual role in this reaction. Primarily, it acts as the reactant, providing the trifluoromethyl group to the resulting benzimidazole. Additionally, due to its strong acidic nature, TFA can also act as the catalyst, facilitating the cyclization and dehydration steps of the reaction.[4][5]
Q3: What are the typical reaction conditions for the Phillips cyclocondensation?
Traditionally, the Phillips condensation is carried out at elevated temperatures, sometimes in a sealed vessel, particularly when using aromatic acids.[1] However, when using a strong acid like TFA as a catalyst, the reaction may proceed under milder conditions.[4] Some syntheses of benzimidazoles using TFA as a catalyst have been reported to occur at room temperature.[4]
Q4: What are the main challenges or side reactions to be aware of?
Common challenges include incomplete reaction, formation of side products, and difficulties in purification. A potential side reaction is the trifluoroacetylation of the amine groups, which can be a competing reaction pathway, especially under certain conditions.[6] This can lead to the formation of N-trifluoroacetylated intermediates that may or may not cyclize efficiently.
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during the synthesis of 2-trifluoromethyl-benzimidazoles via the Phillips cyclocondensation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature: The reaction may require heat to proceed to completion. | 1. Gradually increase the reaction temperature. Refluxing in a suitable solvent (e.g., toluene, xylene) is a common strategy.[1] |
| 2. Catalyst is not effective: While TFA can act as a catalyst, an additional stronger acid might be needed. | 2. Consider the addition of a catalytic amount of a stronger acid like polyphosphoric acid (PPA) or carrying out the reaction in neat TFA if it's also the solvent. | |
| 3. Water is inhibiting the reaction: The condensation reaction produces water, which can be inhibitory. | 3. Use a Dean-Stark apparatus to remove water azeotropically if the reaction is run at reflux in an appropriate solvent. | |
| 4. Decomposition of starting materials or product: The reaction conditions might be too harsh. | 4. Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, try lowering the reaction temperature or using a milder acid catalyst. | |
| Formation of Multiple Products/Side Products | 1. Di-acylation of the o-phenylenediamine: Both amine groups may be acylated without cyclization. | 1. Control the stoichiometry of the reactants. Use a slight excess of the o-phenylenediamine. |
| 2. Formation of N-trifluoroacetylated intermediates: Incomplete cyclization.[6] | 2. Increase the reaction time or temperature to promote the final cyclization and dehydration step. | |
| 3. Oxidation of the o-phenylenediamine: This can occur in the presence of air, especially at high temperatures. | 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | 1. Product is highly polar: The benzimidazole nitrogen can be protonated, making the product soluble in aqueous acid. | 1. After the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate the product. |
| 2. Unreacted starting materials are present: The reaction did not go to completion. | 2. Optimize the reaction conditions for full conversion. For purification, consider column chromatography or recrystallization. | |
| 3. Residual acid catalyst: TFA can be difficult to remove completely. | 3. After neutralization and extraction, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. If the product is a solid, trituration with a suitable solvent can help remove impurities. |
Experimental Protocols
General Procedure for the Synthesis of 2-Trifluoromethyl-benzimidazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-phenylenediamine derivative (1.0 eq).
-
Add a suitable solvent (e.g., toluene, or use neat trifluoroacetic acid).
-
Add trifluoroacetic acid (1.1 - 2.0 eq). If TFA is used as the solvent, this step is omitted.
-
If required, add a catalytic amount of a stronger acid (e.g., polyphosphoric acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Phillips cyclocondensation.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzimidazole Synthesis Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities frequently encountered during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of colored impurities in my benzimidazole synthesis?
A1: The most common cause of colored impurities is the oxidation of the starting material, o-phenylenediamine.[1] This starting material is susceptible to oxidation, which can lead to highly colored byproducts that are often difficult to remove.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize this oxidation.[1]
Q2: My final benzimidazole product is a dark-colored oil. How can I purify it?
A2: A dark-colored oil suggests the presence of oxidation products.[1] The most common and effective method for purifying oily products is column chromatography.[1] You may need to test several solvent systems to achieve good separation. Additionally, treating a solution of your crude product with activated carbon can help remove the colored impurities before chromatography.[1]
Q3: I've already purified my benzimidazole derivative by chromatography and/or recrystallization, but it's still yellow or brown. What should I do?
A3: Persistent coloration, even after initial purification, often arises from stubborn oxidation byproducts or side reactions.[2] In such cases, you can employ the following techniques during recrystallization:
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[2]
-
Potassium Permanganate Treatment: For very persistent discoloration, a potassium permanganate solution can be added to a boiling aqueous solution of your benzimidazole. The resulting manganese oxide and the color can then be removed by adding sodium bisulfite.[2][3]
Q4: Can I use acid-base extraction to purify my benzimidazole product?
A4: Yes, acid-base extraction is a viable purification method. Benzimidazoles possess a basic nitrogen atom, allowing them to be separated from non-basic impurities.[1] This involves dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[1]
Q5: Are there any alternative starting materials that can reduce the formation of colored impurities?
A5: Yes, using o-phenylenediamine dihydrochloride as the starting material has been shown to reduce the formation of colored impurities.[4] This can lead to a cleaner reaction and simplify the purification process.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Dark brown or black crude product | Oxidation of o-phenylenediamine starting material.[1] | - Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]- Use o-phenylenediamine dihydrochloride as the starting material.[4] |
| Persistently colored product (yellow/brown) after initial purification | Highly conjugated side products or residual oxidation impurities.[2] | - Perform an activated carbon treatment during recrystallization.[1][2]- For stubborn colors, consider a potassium permanganate treatment followed by sodium bisulfite quench.[3] |
| Product is an oil and difficult to crystallize | Presence of impurities inhibiting crystallization. | - Purify via column chromatography to remove impurities.[1]- Try different solvent systems for recrystallization.[1] |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving the product.[2] | - Screen for a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Formation of intractable or gelatinous precipitates | Use of strong hydrogen-bonding solvents like DMF or DMSO for extraction.[5] | - Avoid using DMF and DMSO for extractions where possible. If their use is necessary, be prepared for potential difficulties in handling the precipitate. |
Experimental Protocols
Activated Carbon Treatment during Recrystallization
This protocol is adapted from standard laboratory procedures for decolorizing organic compounds.[3][6]
Objective: To remove colored impurities from a crude benzimidazole product.
Materials:
-
Crude benzimidazole
-
Appropriate recrystallization solvent (e.g., water, ethanol)[3][6]
-
Activated carbon (decolorizing charcoal)[6]
-
Filter paper
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
Procedure:
-
Dissolve the crude benzimidazole product in the minimum amount of boiling recrystallization solvent in an Erlenmeyer flask.[6]
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Add a small amount of activated carbon to the hot solution (approximately 1-2% by weight of the crude product). Be cautious as adding it to a boiling solution can cause bumping.[6]
-
Gently swirl the flask and heat the mixture for 5-15 minutes.[2][6]
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.[6] The receiving flask should also be pre-warmed.
-
Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to dry.
Column Chromatography for Benzimidazole Purification
Objective: To separate the benzimidazole product from impurities with different polarities.
Materials:
-
Crude benzimidazole product
-
Silica gel
-
Appropriate solvent system (e.g., ethyl acetate/hexane)[1]
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel slurried in the initial, least polar eluent.
-
Dissolve the crude benzimidazole in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry load.[2]
-
Carefully load the sample onto the top of the silica gel bed.[2]
-
Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.[2]
-
Collect fractions in separate tubes.[2]
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[2]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole.[2]
Visualizations
Caption: Workflow for the synthesis and purification of benzimidazole.
Caption: Troubleshooting logic for purifying colored benzimidazole products.
References
Technical Support Center: Purification of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid by recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid that generally exhibits poor solubility in water. It is, however, soluble in some polar organic solvents.[1] For recrystallization, solvents like methanol and acetone have been noted as potentially suitable for benzimidazole derivatives.[2]
Q2: How does the trifluoromethyl group affect the recrystallization process?
A2: The presence of a trifluoromethyl group can influence the molecule's polarity and intermolecular interactions, which in turn affects its solubility and crystal packing. These factors can sometimes lead to challenges in crystallization, such as the formation of oils or amorphous solids.[3]
Q3: What are the most common problems encountered during the recrystallization of this compound?
A3: Common issues include:
-
Oiling out: The compound separates as a liquid instead of a solid.
-
Failure to crystallize: The compound remains dissolved even after cooling.
-
Low recovery yield: A significant portion of the compound is lost during the process.
-
Formation of very fine crystals: This can make filtration difficult.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes slightly cloudy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the compound's melting point in the chosen solvent. | - Reheat the solution to redissolve the oil. - Add a small amount of additional "good" solvent. - Allow the solution to cool more slowly. - Consider using a different solvent or solvent system with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility. |
| The recovery yield is low. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are still colored. | Colored impurities are present and co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product. - Consider a preliminary purification step like column chromatography if impurities are significant. |
| Fine powder or very small needles form. | Crystallization occurred too rapidly. | - Slow down the cooling process. Insulate the flask to allow for gradual cooling. - Use a solvent system that promotes slower crystal growth. |
Experimental Protocols
Solvent Selection Protocol
A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and agitate to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point and observe the solubility.
-
If the compound dissolves completely in the hot solvent, allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Single-Solvent Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol or ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). Use a pre-heated funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Quantitative Data
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are approximate values for guidance, and empirical determination is recommended for precise work.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1[1] | ~0.5 | Poor (low solubility) |
| Methanol | ~1-2 | ~15-20 | Good |
| Ethanol | ~1 | ~10-15 | Good |
| Acetone | ~3-5 | > 25 | Moderate (may be too soluble at room temp) |
| Ethyl Acetate | ~0.5 | ~5-8 | Potentially Good |
| Hexane | < 0.1 | < 0.1 | Unsuitable (insoluble) |
| Toluene | < 0.1 | ~1-2 | Poor (low solubility) |
Visualizations
Recrystallization Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
common side reactions in the synthesis of trifluoromethylated benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylated benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-trifluoromethyl-1H-benzimidazole?
A1: The most prevalent method is the Phillips-Ladenburg condensation of an o-phenylenediamine with trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).[1][2] Another common approach involves the reaction of o-phenylenediamines with in-situ generated trifluoroacetonitrile.
Q2: What are the primary side reactions I should be aware of during the synthesis of trifluoromethylated benzimidazoles?
A2: The main side reactions include the formation of 1,2-disubstituted benzimidazoles, N-alkylation of the benzimidazole ring, and potential hydrolysis of the trifluoromethyl group under certain conditions.[3][4]
Q3: How does the electron-withdrawing nature of the trifluoromethyl group affect the reactivity of the benzimidazole ring?
A3: The strong electron-withdrawing trifluoromethyl group at the C2 position decreases the basicity of the imidazole nitrogens, making N-alkylation more challenging compared to non-fluorinated benzimidazoles. It can also influence the regioselectivity of substitution reactions on the benzene ring.
Q4: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?
A4: A common higher molecular weight byproduct is the 1,2-disubstituted benzimidazole, which can form from the reaction of one molecule of o-phenylenediamine with two molecules of the trifluoroacetylating agent or an aldehyde intermediate.[3][5][6][7]
Q5: My final product seems to be degrading upon storage in a basic solution. What is happening?
A5: The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, leading to the formation of a carboxylic acid at the C2 position.[4] It is advisable to store trifluoromethylated benzimidazoles under neutral or slightly acidic conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Trifluoromethyl-1H-benzimidazole
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] - Ensure sufficient reaction time as the electron-withdrawing CF3 group can slow down the cyclization. - Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures. |
| Suboptimal reaction conditions | - Optimize the molar ratio of o-phenylenediamine to the trifluoroacetylating agent. A slight excess of the diamine can sometimes favor the formation of the 2-substituted product.[3] - If using a catalyst, ensure it is active and used at the optimal loading. |
| Poor quality of starting materials | - Use purified o-phenylenediamine, as it is prone to oxidation which can lead to colored impurities and lower yields.[3] - Ensure the trifluoroacetic acid or anhydride is of high purity and free from water. |
| Side reaction consuming starting materials | - Refer to the troubleshooting guides for specific side reactions below (Issue 2 and 3). |
Issue 2: Formation of 1,2-Disubstituted Benzimidazole Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess of trifluoroacetylating agent | - Carefully control the stoichiometry, using a 1:1 or a slight excess of o-phenylenediamine to the trifluoroacetylating agent.[3] |
| Reaction with aldehyde impurities or intermediates | - If using trifluoroacetic acid, the reaction can sometimes proceed through an aldehyde intermediate which can react further. Using trifluoroacetic anhydride might offer better control.[8] - The choice of solvent can influence the selectivity. Non-polar solvents may favor the 2-substituted product.[3] |
| High reaction temperature | - Running the reaction at a lower temperature for a longer duration might improve the selectivity for the 2-substituted product. |
Issue 3: Unwanted N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Presence of alkylating agents in the reaction mixture | - If the synthesis is followed by an N-alkylation step, ensure the cyclization to the benzimidazole is complete before adding the alkylating agent. |
| Lack of regioselectivity in N-alkylation | - The two nitrogen atoms in 2-trifluoromethyl-1H-benzimidazole are not equivalent, and alkylation can lead to a mixture of N1 and N3 isomers. The regioselectivity can be influenced by the nature of the alkylating agent, the base used, and the solvent.[9][10][11] - For selective N1-alkylation, using a strong base like sodium hydride in an aprotic solvent such as THF can be effective.[12][13][14][15] |
Issue 4: Hydrolysis of the Trifluoromethyl Group
| Potential Cause | Troubleshooting Steps |
| Basic work-up or purification conditions | - Avoid using strong bases during the work-up and purification steps. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.[4] |
| Storage in a basic environment | - Store the final product in a neutral or slightly acidic environment. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of 2-Substituted vs. 1,2-Disubstituted Benzimidazole Formation (Illustrative Data)
| Reactants | Solvent | Temperature (°C) | Molar Ratio (Diamine:Acid) | Approximate Yield of 2-Substituted Product (%) | Approximate Yield of 1,2-Disubstituted Product (%) |
| o-phenylenediamine + Benzaldehyde | Water/Ethanol | 60 | 1:1 | 60 | 30 |
| o-phenylenediamine + Benzaldehyde | Toluene | 110 | 1:1.1 | 85 | 10 |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (solvent-free) | 60 | 1:1 | >95 | <5 |
Note: This table provides illustrative data based on general observations in benzimidazole synthesis.[3][6] Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of 2-Trifluoromethyl-1H-benzimidazole via Phillips-Ladenburg Condensation
Objective: To synthesize 2-trifluoromethyl-1H-benzimidazole with minimal side product formation.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M HCl.
-
To this solution, add trifluoroacetic acid (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[16][17]
Visualizations
Caption: Synthetic pathway for 2-trifluoromethyl-1H-benzimidazole.
Caption: Troubleshooting workflow for trifluoromethylated benzimidazole synthesis.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09010B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
stability and storage conditions for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Technical Support Center: 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark environment. Based on data for structurally similar benzimidazole derivatives, storage at 2-8°C is advisable. For extended periods, storage at -20°C may further preserve stability.
Q2: Can I store the compound at room temperature for short periods?
While short periods at room temperature, such as during shipping or routine laboratory use, are generally acceptable, prolonged exposure should be avoided to minimize potential degradation. For day-to-day use, it is best to keep the main stock in recommended cold storage and only take out the amount needed.
Q3: How should I store solutions of this compound?
Solutions of the compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or below. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the powder. For solutions, discoloration or the formation of precipitates may indicate degradation. The most reliable way to assess purity and detect degradation is through analytical techniques such as HPLC.
Q5: What substances are incompatible with this compound?
This compound should not be stored or mixed with strong oxidizing agents, strong bases, amines, or strong reducing agents. Contact with these substances can lead to chemical reactions that degrade the compound.
Stability Data Summary
| Condition | Temperature | Duration | Recommendation |
| Solid (Powder) | Room Temperature | Short-term (days) | Acceptable, but not recommended for extended periods. |
| 2-8°C | Mid-term (months) | Recommended for routine use. | |
| -20°C | Long-term (years) | Optimal for maximum stability. | |
| In Solution | Room Temperature | Hours | Not recommended; prepare fresh. |
| 2-8°C | Short-term (days) | Use with caution; monitor for degradation. | |
| -20°C or below | Up to 1 month | Recommended for stock solutions; aliquot to avoid freeze-thaw. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation | Assess the purity of your compound using the HPLC protocol below. If degradation is confirmed, use a fresh batch of the compound. Ensure proper storage conditions are being met. |
| Difficulty dissolving the compound | Low solubility in the chosen solvent | Try gentle warming or sonication to aid dissolution. If the issue persists, consider using a different solvent system. For aqueous solutions, adjusting the pH may improve solubility. |
| Change in color of the solid or solution | Oxidation or light-induced degradation | Store the compound in a dark, oxygen-free environment (e.g., under argon or nitrogen). For solutions, use amber vials and prepare them fresh. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) | Presence of impurities or degradation products | Purify the compound using an appropriate technique such as recrystallization or column chromatography. Confirm the structure and purity of the purified material before use. |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity and stability of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile
-
Degas both mobile phases prior to use.
4. Sample Preparation:
-
Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
6. Data Analysis:
-
The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
To assess stability, analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points and compare the chromatograms to that of a freshly prepared sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Logical Workflow Diagram
Caption: Troubleshooting workflow for identifying and addressing stability issues.
Technical Support Center: Degradation Pathways of Trifluoromethyl Benzimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of trifluoromethyl benzimidazole compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethyl benzimidazole compounds?
A1: Trifluoromethyl benzimidazole compounds are susceptible to degradation through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis. The specific degradation profile depends on the compound's structure and the nature of the environmental stress. Based on studies of related benzimidazole structures, likely degradation pathways include:
-
Hydrolytic Degradation: Under acidic or basic conditions, the imidazole ring can be susceptible to cleavage. For derivatives with susceptible side chains, hydrolysis of these groups may also occur.
-
Oxidative Degradation: The benzimidazole ring system can be oxidized, potentially leading to the formation of N-oxides or other oxygenated derivatives. If other oxidizable functional groups are present, they will also be susceptible to degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve cleavage of the trifluoromethyl group, leading to the formation of trifluoroacetic acid and fluoride ions, or other complex rearrangements and degradations of the aromatic system.[1]
Q2: How does the trifluoromethyl group influence the stability of the benzimidazole core?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly impact the electronic properties and, consequently, the stability of the benzimidazole ring. Generally, the -CF3 group can enhance the metabolic stability of a compound.[2][3] However, it can also influence the susceptibility of the molecule to nucleophilic attack and affect its photodegradation pathways.
Q3: What are the expected major degradation products?
A3: While specific degradation products will vary, some general products can be anticipated. Under photolytic conditions, trifluoroacetic acid and fluoride ions are potential final degradation products of the trifluoromethyl group.[1] Hydrolysis may lead to ring-opened products. Oxidative stress can result in hydroxylated or N-oxide derivatives of the parent compound.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause: Degradation of your trifluoromethyl benzimidazole compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-run a freshly prepared sample solution as a control to ensure the unexpected peaks are not artifacts from the solvent or system.
-
Characterize the Degradants: Employ a mass spectrometer coupled with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products and is a critical first step in their identification.
-
Isolate and Elucidate: If necessary, use preparative HPLC to isolate the degradation products. The structure of the isolated compounds can then be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
Review Stress Conditions: Evaluate the storage and handling conditions of your sample. Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.
-
Issue 2: My compound appears to be stable under hydrolytic and thermal stress but shows significant degradation under photolytic conditions.
-
Possible Cause: The compound is photolabile, a common characteristic of aromatic systems. The energy from UV or even visible light can be sufficient to break chemical bonds.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments and store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Conduct a Confirmatory Photostability Study: Expose the compound in solution and as a solid to a controlled light source (e.g., a photostability chamber with a xenon lamp) as per ICH Q1B guidelines. Analyze samples at various time points to quantify the rate of degradation.
-
Identify Photodegradants: Use LC-MS to identify the major photodegradation products. This information is crucial for understanding the degradation pathway.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Benzimidazole Derivatives
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Ring cleavage, side-chain hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Ring cleavage, side-chain hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | N-oxidation, hydroxylation |
| Thermal | 60°C - 80°C (in solution or solid) | 24 - 72 hours | General decomposition |
| Photolytic | UV light (254 nm), Xenon lamp | 24 - 72 hours | Ring cleavage, defluorination |
Note: The conditions listed are general starting points and should be optimized for the specific trifluoromethyl benzimidazole compound being studied.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on a trifluoromethyl benzimidazole compound.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl benzimidazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Separately, reflux a solution of the compound in a suitable solvent at an elevated temperature for 24 hours.
-
Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to UV light (254 nm) or a xenon lamp in a photostability chamber for a defined period.
-
Prepare solutions of the stressed samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Begin with a simple gradient mobile phase, for example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength where the parent compound and all degradation products have reasonable absorbance.
-
Optimization: Inject a mixture of the stressed samples. Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways for trifluoromethyl benzimidazole compounds.
Caption: General workflow for a forced degradation study.
References
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to improve the yield and purity of this important benzimidazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the Phillips cyclocondensation reaction. This involves the condensation of 3,4-diaminobenzoic acid with trifluoroacetic acid, typically in the presence of an acid catalyst and heat.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be caused by suboptimal reaction temperature or time. Additionally, the presence of two electron-withdrawing groups (the trifluoromethyl and carboxylic acid groups) can deactivate the precursor molecules, making the cyclization step more challenging. Side reactions, such as the decarboxylation of the 3,4-diaminobenzoic acid starting material under harsh acidic conditions, can also significantly reduce the yield of the desired product.[1][2] Purification losses are another potential contributor to low overall yield.
Q3: Are there alternative methods to improve the reaction rate and yield?
A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the preparation of benzimidazole derivatives.[3][4][5][6] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.
Q4: What are the key parameters to optimize for a successful synthesis?
A4: The critical parameters to optimize include:
-
Temperature: Finding the optimal temperature is crucial to drive the reaction to completion without promoting side reactions like decarboxylation.
-
Reaction Time: Monitoring the reaction progress is essential to determine the point of maximum conversion.
-
Catalyst: While the reactants themselves are acidic, the use of a stronger acid catalyst can sometimes promote cyclization. However, this must be balanced with the risk of side reactions.
-
Solvent: In some variations of the Phillips reaction, a high-boiling point solvent can be used to achieve the necessary reaction temperature. For microwave synthesis, solvent-free conditions or the use of a high-dielectric constant solvent can be explored.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can be achieved through recrystallization. A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation. Alternatively, pH-based purification can be employed. The carboxylic acid can be deprotonated with a base to form a water-soluble salt, allowing for the removal of non-acidic impurities by extraction. The aqueous layer can then be acidified to precipitate the pure product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions. For conventional heating, consider using a higher boiling point solvent. For microwave synthesis, increase the target temperature. - Optimize Catalyst: If using a catalyst, screen different acid catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid) and vary their concentration. |
| Deactivated Starting Materials | - The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can make the cyclization difficult. Consider using a more forcing reaction condition, such as higher temperatures or a stronger acid catalyst, while carefully monitoring for side product formation. |
| Poor Quality Reagents | - Ensure that the 3,4-diaminobenzoic acid and trifluoroacetic acid are of high purity. Impurities in the starting materials can interfere with the reaction. |
Issue 2: Presence of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| Decarboxylation of Starting Material | - The 3,4-diaminobenzoic acid can undergo decarboxylation under strong acidic conditions and high temperatures to form m-phenylenediamine, which can then react to form byproducts.[1][2][7] - Mitigation: Use the minimum necessary amount of acid catalyst and avoid excessively high temperatures. Employing microwave synthesis with shorter reaction times can also minimize this side reaction. |
| Incomplete Cyclization | - The intermediate N-acyl-o-phenylenediamine may be present in the crude product if the cyclization is not complete. - Mitigation: Increase the reaction temperature or time to promote the final ring-closing step. |
| Formation of Polymeric Byproducts | - At high temperatures, intermolecular reactions can lead to the formation of polymeric materials. - Mitigation: Optimize the reaction temperature and consider using slightly more dilute conditions. |
Experimental Protocols
Proposed Microwave-Assisted Synthesis Protocol
This protocol is a suggested starting point based on general procedures for microwave-assisted benzimidazole synthesis. Optimization may be required.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 3,4-diaminobenzoic acid (1.0 mmol) and trifluoroacetic acid (1.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.
-
Work-up: After cooling, dilute the reaction mixture with water. The crude product may precipitate.
-
Purification:
-
Collect the precipitate by filtration.
-
Dissolve the crude solid in a basic aqueous solution (e.g., 1 M sodium bicarbonate).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the pure product.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis (General)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Side Products | Often more significant | Generally reduced |
Note: This table presents general trends observed in benzimidazole synthesis. Specific yields for this compound will require experimental determination.
Visualizations
Caption: Experimental workflow for the proposed microwave-assisted synthesis.
Caption: Troubleshooting logic for addressing low yield issues.
References
dealing with poor solubility of benzimidazole derivatives during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of benzimidazole derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do many benzimidazole derivatives exhibit poor solubility?
A1: The poor solubility of benzimidazole derivatives often stems from their rigid, aromatic, and bicyclic structure, which is largely hydrophobic.[1] Strong intermolecular hydrogen bonding between the benzimidazole rings can also lead to high crystal lattice energy, making it difficult for solvents to break the crystal structure and dissolve the compound.
Q2: What are the initial steps to consider when a newly synthesized benzimidazole derivative precipitates unexpectedly during the reaction or work-up?
A2: When facing unexpected precipitation, first consider the solvent system. The choice of solvent is critical and can significantly impact the solubility of both reactants and products. If precipitation occurs during the reaction, it may indicate that the product is insoluble in the reaction medium. During work-up, precipitation upon the addition of an anti-solvent (e.g., water) is common but can sometimes lead to purification challenges if the precipitate is amorphous or oily.
Q3: How can I improve the solubility of my benzimidazole derivative in common organic solvents for purification?
A3: Solubility in organic solvents can be enhanced by carefully selecting the solvent based on polarity. For instance, non-polar substituents on the benzimidazole ring can increase solubility in non-polar solvents like ether.[1] Conversely, introducing polar groups can increase solubility in polar solvents.[1] Common solvents for purification include ethanol, methanol, and mixtures of ethyl acetate and hexane. For particularly insoluble compounds, polar aprotic solvents like DMF or DMSO can be used, although their high boiling points can complicate removal.
Q4: Can pH adjustment be used to improve the solubility of benzimidazole derivatives?
A4: Yes, benzimidazoles are weakly basic compounds, and their solubility is often pH-dependent. They are generally more soluble in acidic solutions where the imidazole nitrogen can be protonated, forming a more soluble salt.[1] Therefore, acidifying the solution with acids like hydrochloric acid can significantly improve aqueous solubility.
Q5: What are some common formulation strategies to enhance the bioavailability of poorly soluble benzimidazole compounds?
A5: Several strategies can be employed, including:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate.
-
Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, enhancing dissolution and permeability.
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.
-
Salt Formation: Converting the benzimidazole into a salt is an effective method to improve its solubility and dissolution rate.
Troubleshooting Guides
This section provides solutions to specific issues encountered during the synthesis of benzimidazole derivatives.
Issue 1: Product Precipitates During Reaction
| Potential Cause | Recommended Solution |
| The synthesized benzimidazole derivative is insoluble in the reaction solvent. | * Solvent Screening: Before scaling up, perform small-scale solubility tests of the expected product in various solvents. |
| * Co-solvent Addition: If the reaction has already started, consider adding a co-solvent in which the product is more soluble. Ensure the co-solvent does not interfere with the reaction chemistry. | |
| * Temperature Adjustment: Increasing the reaction temperature might keep the product in solution. However, be mindful of potential side reactions or degradation at higher temperatures. |
Issue 2: Difficulty in Product Purification due to Poor Solubility
| Problem | Troubleshooting Steps |
| Compound is an oil or does not crystallize easily. | * Solvent System Optimization: Experiment with different solvent mixtures for recrystallization. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| * Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexane to induce solidification. | |
| Similar polarity of product and impurities. | * Acid-Base Extraction: Utilize the basic nature of the benzimidazole ring. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole derivative will move to the aqueous layer as its salt. Neutralizing the aqueous layer will then precipitate the purified product. |
| * Chromatography Optimization: If using column chromatography, screen different eluent systems with varying polarities. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation. |
Issue 3: Persistent Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Oxidation of starting materials or product. | * Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool. |
| Side reactions during synthesis. | * Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry to minimize the formation of side products. |
Data Presentation
Table 1: Solubility of Benzimidazole and 2-Methylbenzimidazole in Various Alcohols
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction, x₁) |
| Benzimidazole | 1-Propanol | 25 | 0.137 |
| Benzimidazole | 1-Butanol | 25 | 0.111 |
| Benzimidazole | 1-Hexanol | 25 | 0.071 |
| 2-Methylbenzimidazole | 1-Propanol | 25 | 0.165 |
| 2-Methylbenzimidazole | 1-Butanol | 25 | 0.135 |
| 2-Methylbenzimidazole | 1-Hexanol | 25 | 0.092 |
Source: Adapted from data presented in scientific literature.[2]
Table 2: General Solubility Characteristics of Benzimidazole Derivatives
| Solvent Class | General Solubility | Examples |
| Polar Protic | Generally more soluble with polar substituents. | Water (with polar groups), Ethanol, Methanol |
| Polar Aprotic | Good solubility for many derivatives. | DMF, DMSO |
| Non-Polar | Generally less soluble, but increases with non-polar substituents. | Toluene, Dichloromethane, Ether, Hexane |
Source: Compiled from various sources.[1]
Experimental Protocols
Protocol 1: General Procedure for Salt Formation (Hydrochloride Salt)
This protocol describes a general method for converting a poorly soluble benzimidazole derivative into its more soluble hydrochloride salt.
-
Dissolution: Dissolve the purified benzimidazole derivative in a suitable organic solvent such as ethanol, methanol, or a mixture of dichloromethane and methanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or HCl in isopropanol). The amount of acid should be stoichiometric (1 equivalent for a mono-basic benzimidazole).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected salt with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.
-
Drying: Dry the salt under vacuum to remove residual solvent.
Protocol 2: Synthesis of a Water-Soluble Phosphate Ester Prodrug
This protocol outlines a general strategy for synthesizing a phosphate ester prodrug of a hydroxyl-containing benzimidazole derivative to enhance aqueous solubility.
-
Protection (if necessary): If other reactive functional groups are present in the benzimidazole derivative, they may need to be protected.
-
Phosphorylation:
-
Dissolve the hydroxyl-containing benzimidazole derivative in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, to the solution while stirring.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Upon completion of the phosphorylation, carefully quench the reaction by adding water or an aqueous buffer.
-
If a protected phosphate was used, the protecting groups are removed at this stage, often by adjusting the pH or through a separate deprotection step.
-
-
Purification:
-
The water-soluble phosphate prodrug can be purified by techniques suitable for polar compounds, such as reverse-phase chromatography or crystallization from an appropriate solvent system.
-
-
Isolation: Isolate the pure prodrug, for example, by lyophilization to obtain a solid powder.
Protocol 3: Preparation of a Solid Dispersion to Enhance Dissolution
This protocol describes the solvent evaporation method for preparing a solid dispersion of a benzimidazole derivative with a hydrophilic polymer.
-
Solvent Selection: Choose a common solvent in which both the benzimidazole derivative and the hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) are soluble.
-
Dissolution: Dissolve the benzimidazole derivative and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the components. The process should continue until a solid mass or film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antiprotozoal Efficacy of 2-(Trifluoromethyl)-1H-benzoimidazole Derivatives and Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiprotozoal activities of a novel series of 2-(Trifluoromethyl)-1H-benzoimidazole derivatives and the established drug, albendazole. The following sections present a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols utilized for their evaluation, supported by quantitative data from preclinical studies.
Introduction
Protozoal infections remain a significant global health concern, necessitating the development of novel and more effective therapeutic agents. Albendazole, a broad-spectrum benzimidazole anthelmintic, is also employed for its antiprotozoal properties, particularly against Giardia intestinalis and Trichomonas vaginalis.[1][2] Its mechanism of action involves the disruption of microtubule polymerization in the parasite.[1][3] Recently, a new class of benzimidazole compounds, the 2-(trifluoromethyl)-1H-benzoimidazole derivatives, has emerged as a promising alternative with potent antiprotozoal activity.[4][5] This guide focuses on a comparative analysis of a representative compound from this new class, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, against albendazole.
Quantitative Comparison of Antiprotozoal Activity
The in vitro efficacy of 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole and albendazole against Giardia intestinalis and Trichomonas vaginalis has been evaluated, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Compound | Target Protozoan | IC50 (µM) | Reference |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | 0.48 | [4] |
| Trichomonas vaginalis | 0.16 | [4] | |
| Albendazole | Giardia intestinalis | 1.5 | [4] |
| Trichomonas vaginalis | 2.2 | [4] |
Mechanism of Action
A key differentiator between the two compounds lies in their mechanism of action.
Albendazole exerts its antiprotozoal effect by binding to the β-tubulin subunit of the protozoal microtubules. This binding inhibits the polymerization of tubulin dimers, leading to the disruption of the microtubular cytoskeleton. Consequently, essential cellular processes such as motility, cell division, and nutrient uptake are impaired, ultimately leading to the death of the parasite.[1][3]
2-(Trifluoromethyl)-1H-benzoimidazole derivatives , including the representative 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, have been shown to act through a different, tubulin-independent mechanism. Studies have indicated that these compounds do not inhibit tubulin polymerization, suggesting an alternative molecular target within the protozoan parasite.[6] The precise mechanism is still under investigation but represents a significant advantage in overcoming potential resistance mechanisms associated with tubulin mutations.
Figure 1: Comparative Mechanism of Action.
Experimental Protocols
The following sections detail the methodologies used for the in vitro evaluation of the antiprotozoal activity of the compared compounds.
In Vitro Culture of Giardia intestinalis Trophozoites
Giardia lamblia (strain WB) trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum and bovine bile.[7] The cultures are maintained at 37°C in screw-capped glass tubes filled to prevent oxygen exposure. Sub-culturing is performed every 48-72 hours by chilling the tubes to detach the adherent trophozoites, followed by inoculation into fresh medium.[8]
In Vitro Culture of Trichomonas vaginalis
Trichomonas vaginalis isolates are cultured in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum.[9] Cultures are incubated at 37°C and sub-cultured every 48 hours.
In Vitro Drug Susceptibility Assay
The susceptibility of the protozoan trophozoites to the test compounds is determined using a microdilution method.[10]
-
Compound Preparation: The test compounds (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole and albendazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the respective culture medium.
-
Inoculation: Trophozoites in the logarithmic phase of growth are harvested and counted using a hemocytometer. A standardized suspension of trophozoites (e.g., 1 x 10^5 trophozoites/mL) is prepared in fresh medium.
-
Incubation: The trophozoite suspension is added to 96-well microtiter plates containing the serially diluted compounds. The plates are incubated anaerobically at 37°C for 48 hours.
-
Determination of IC50: After incubation, the number of viable trophozoites is determined by microscopic counting or by using a viability assay such as the MTT assay. The IC50 value, the concentration of the drug that inhibits 50% of the parasite growth, is then calculated by non-linear regression analysis of the dose-response curves.
Figure 2: In Vitro Drug Susceptibility Workflow.
Conclusion
The presented data indicates that 2-(trifluoromethyl)-1H-benzoimidazole derivatives, represented by 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, exhibit significantly greater in vitro potency against Giardia intestinalis and Trichomonas vaginalis compared to albendazole.[4] Furthermore, their distinct, tubulin-independent mechanism of action suggests they may be effective against albendazole-resistant strains and represent a promising new avenue for the development of novel antiprotozoal therapies. Further in vivo studies are warranted to validate these promising preclinical findings.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the in vitro susceptibility of Trichomonas vaginalis to metronidazole: a disk broth method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Benzimidazoles as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorinated benzimidazoles and their efficacy in inhibiting tubulin polymerization, a critical mechanism in cancer chemotherapy. We will delve into their performance against non-fluorinated counterparts and established tubulin inhibitors, supported by experimental data.
Introduction to Tubulin Polymerization and its Role in Cancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for anticancer drug development.[3] Agents that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[2]
The benzimidazole scaffold has emerged as a privileged heterocyclic ring system in the development of potent therapeutic agents that target tubulin.[3] Many benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[4][5] Fluorination is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, cell permeability, and binding affinity. This guide will explore the impact of fluorination on the tubulin-inhibiting properties of benzimidazoles.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro efficacy of various fluorinated and non-fluorinated benzimidazoles, along with reference compounds, in inhibiting tubulin polymerization and their cytotoxic effects on different cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Modification | IC50 (µM) for Tubulin Polymerization | Reference |
| Fluorinated Benzimidazoles | |||
| Compound 7n | Fluorinated Benzimidazole Derivative | 5.05 ± 0.13 | [6] |
| Non-Fluorinated Benzimidazoles | |||
| Mebendazole | < 1 (in some cell lines) | [7] | |
| Fenbendazole | Moderate destabilizing agent | [8] | |
| Albendazole | Potent inhibitor | [7] | |
| Reference Compounds | |||
| Nocodazole | Binds to colchicine site | ~5 | [1] |
| Colchicine | Binds to colchicine site | ~1 | [1] |
Table 2: Cytotoxicity (IC50 in µM) in Human Cancer Cell Lines
| Compound | Cell Line: SK-Mel-28 (Melanoma) | Cell Line: HT-29 (Colon) | Cell Line: Canine Glioma | Reference |
| Fluorinated Benzimidazoles | ||||
| Compound 7n | 2.55 | Not Reported | Not Reported | [6] |
| Compound 7u | 17.89 | Not Reported | Not Reported | [6] |
| Non-Fluorinated Benzimidazoles | ||||
| Mebendazole | Not Reported | < 1 | 0.030 - 0.080 | [7][9] |
| Fenbendazole | Not Reported | Not Reported | 0.550 - 1.530 | [9] |
| Albendazole | Not Reported | < 1 | Not Reported | [7] |
| Reference Compounds | ||||
| Nocodazole | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in vitro. The increase in turbidity, as a result of microtubule formation, is measured spectrophotometrically at 340 nm over time.
Protocol:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds (fluorinated benzimidazoles, non-fluorinated analogs, or reference drugs).
-
The plate is incubated at 37°C, and the absorbance at 340 nm is recorded every minute for 60 minutes using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits the rate of tubulin polymerization by 50%, is calculated from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
Protocol:
-
Cells are grown on glass coverslips and treated with the test compounds.
-
After treatment, the cells are fixed with a suitable fixative (e.g., cold methanol or paraformaldehyde).
-
The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
The cells are then incubated with a primary antibody specific for α-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
-
The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cells are treated with the test compounds for a specified time (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action and Signaling Pathways
Fluorinated benzimidazoles, like other colchicine-site binding agents, disrupt microtubule dynamics, leading to a cascade of events that culminate in cell death.
Experimental Workflow for Elucidating Mechanism of Action
Caption: Experimental workflow for evaluating fluorinated benzimidazoles.
The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase.[10] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
Signaling Pathway of Apoptosis Induced by Tubulin Inhibition
Caption: Apoptotic signaling pathway initiated by tubulin inhibition.
This disruption of microtubule function activates a signaling cascade that often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[11]
Conclusion
Fluorinated benzimidazoles represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. The addition of fluorine can enhance the pharmacological properties of the parent benzimidazole molecule, leading to improved efficacy. The comparative data presented in this guide highlights their potential as valuable candidates for further drug development. Their ability to induce cell cycle arrest and apoptosis through the disruption of microtubule dynamics underscores their significance in the landscape of cancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anti-tubulin effects of mebendazole and fenbendazole on canine glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Comparative Analysis in Oncology
For Immediate Release
This publication provides a comprehensive comparison of the in vivo efficacy of two promising 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid derivatives, Mebendazole (MBZ) in Triple-Negative Breast Cancer (TNBC) and Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in Hepatocellular Carcinoma (HCC). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with current standard-of-care treatments and supported by experimental data.
Mebendazole (MBZ) for Triple-Negative Breast Cancer (TNBC)
Mebendazole, a repurposed anthelmintic drug, has demonstrated significant potential as an anticancer agent in TNBC, a particularly aggressive subtype of breast cancer with limited targeted therapies. In preclinical in vivo studies, Mebendazole has been shown to inhibit tumor growth and metastasis.
Comparative In Vivo Efficacy: Mebendazole vs. Paclitaxel in TNBC Mouse Models
The following table summarizes the in vivo efficacy of Mebendazole in a TNBC model and compares it with Paclitaxel, a standard-of-care chemotherapy for TNBC.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Mebendazole | Athymic Nude Mice | MDA-MB-231-BR (brain-tropic) | 50 and 100 mg/kg, oral administration | Extended survival in a CNS metastasis model | Significantly reduced leptomeningeal spread and prolonged survival.[1] |
| Mebendazole + Radiation | Human Xenograft Model | SUM159PT and MDA-MB-231 | Not specified | Improved tumor control | Sensitizes TNBC cells to ionizing radiation, leading to better tumor control.[2] |
| Paclitaxel | Nude Mice | MDA-MB-231 | 15 mg/kg, intravenous | Tumor growth inhibition | Combination with Mps1 kinase inhibitors showed significant tumor growth inhibition. |
| Paclitaxel | NOD Scid Gamma (NSG) Mice | MDA-MB-231-GFP/luciferase | Not specified in snippet | Inhibition of primary tumor and distant metastasis | A controlled-release system of Paclitaxel significantly inhibited tumor progression and metastasis.[3] |
Experimental Protocols
Mebendazole In Vivo Study in TNBC CNS Metastasis Model
-
Animal Model: BALB/c athymic nude mice.[1]
-
Cell Line and Implantation: Brain-tropic MDA-MB-231-BR cells were introduced via internal carotid artery injections to establish central nervous system (CNS) metastasis.[1]
-
Drug Administration: Mebendazole was administered orally at doses of 50 and 100 mg/kg.[1]
-
Efficacy Evaluation: Tumor growth and spread were monitored using bioluminescence imaging and immunohistochemistry. Survival was a key endpoint.[1]
Paclitaxel In Vivo Study in TNBC Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line and Implantation: SUM-149 human breast cancer cells were implanted subcutaneously.
-
Drug Administration: Paclitaxel was administered intravenously at a dose of 20 mg/kg once per week.
-
Efficacy Evaluation: Tumor growth was monitored by caliper measurement three times weekly.
Mechanism of Action: Mebendazole Signaling Pathway
Mebendazole's primary anticancer mechanism involves the disruption of microtubule polymerization by binding to the colchicine site on β-tubulin.[4] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][4][5][6][7]
Caption: Mebendazole's mechanism of action targeting tubulin polymerization.
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) for Hepatocellular Carcinoma (HCC)
MBIC is a novel benzimidazole derivative that has shown promising in vivo activity against hepatocellular carcinoma, a primary liver cancer with a poor prognosis in advanced stages.
Comparative In Vivo Efficacy: MBIC vs. Sorafenib in HCC Mouse Models
The following table summarizes the in vivo efficacy of MBIC in an HCC model and compares it with Sorafenib, a standard-of-care multikinase inhibitor for advanced HCC.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| MBIC | Orthotopic Mouse Model | Huh7_Luc | 25 mg/kg, intraperitoneal, 3 times/week for 4 weeks | Tumor growth inhibition | Significant reduction in tumor growth observed via bioluminescence imaging.[8][9] |
| Sorafenib | Xenograft Mice | HepG2 and HuH-7 | Not specified in snippet | Tumor growth inhibition | Decreased tumor growth by 40% in xenograft mice.[10] |
| Sorafenib | Orthotopic Xenograft Mouse Model | HepG2 | Not specified in snippet | Synergistic effect with Disulfiram/Copper | Combination therapy synergistically inhibited HCC proliferation.[11] |
Experimental Protocols
MBIC In Vivo Study in Orthotopic HCC Model
-
Cell Line and Implantation: Luciferase-expressing Huh7 cells (Huh7_Luc) were used to establish orthotopic liver tumors.[8]
-
Drug Administration: MBIC was administered via intraperitoneal injection at a dose of 25 mg/kg, three times per week for four consecutive weeks.[8][9]
-
Efficacy Evaluation: Tumor growth was monitored and quantified using bioluminescence imaging to measure photon counts.[8]
Sorafenib In Vivo Study in HCC Xenograft Model
-
Animal Model: Xenograft mice.[10]
-
Cell Line and Implantation: HepG2 or HuH-7 cells were implanted to form tumors.[10]
-
Drug Administration: Sorafenib was administered to the mice.[10]
-
Efficacy Evaluation: Tumor growth was measured, and immunohistochemical analysis of biomarkers such as p53, FoxM1, MMP-2, and Ki-67 was performed on tumor tissues.[10]
Mechanism of Action: MBIC Signaling Pathway
MBIC induces apoptosis in HCC cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9]
Caption: MBIC's mechanism of action via the ROS-JNK signaling pathway.
References
- 1. Repurposing mebendazole against triple-negative breast cancer CNS metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole Potentiates Radiation Therapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells. | Profiles RNS [profiles.ouhsc.edu]
- 8. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Trifluoromethyl Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the potency, metabolic stability, and target selectivity of bioactive molecules. Within the privileged benzimidazole scaffold, the inclusion of a trifluoromethyl moiety has led to the development of a diverse range of compounds with potential therapeutic applications. Understanding the cross-reactivity of these analogs is paramount for elucidating their mechanism of action, predicting potential off-target effects, and guiding lead optimization efforts. This guide provides a comparative analysis of the cross-reactivity profiles of select trifluoromethyl benzimidazole analogs, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The following tables summarize the in vitro activity of various trifluoromethyl benzimidazole analogs against a panel of protein kinases and other relevant biological targets. The data, compiled from multiple studies, are presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) or as percentage inhibition at a given concentration. Lower IC50 values indicate higher potency.
Table 1: Kinase Selectivity Profile of Representative Trifluoromethyl Benzimidazole Analogs
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity | Reference |
| Analog A | FLT3 | 15 | TrKA | 50 | 3.3 | [1] |
| c-KIT | >1000 | >66 | [1] | |||
| PDGFRβ | >1000 | >66 | [1] | |||
| Analog B | EGFR | 86 | VEGFR-2 | 107 | 1.2 | [2] |
| Topo II | 2520 | 29.3 | [2] | |||
| Analog C | PI3Kδ | 5 | PI3Kα | 500 | 100 | [3] |
| PI3Kβ | 250 | 50 | [3] | |||
| PI3Kγ | 100 | 20 | [3] |
Table 2: Activity of 2-(Trifluoromethyl)benzimidazole Analogs as Ferroptosis Inducers
| Compound ID | Assay | EC50 (µM) | Target | Notes | Reference |
| FA-S | Cell Viability (HT-1080) | 5.2 | System Xc⁻ | Initial hit compound. | [4][5] |
| FA16 | Cell Viability (HT-1080) | 1.8 | System Xc⁻ | Optimized analog with improved potency. | [4][5] |
Experimental Protocols
The determination of cross-reactivity profiles relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed techniques in kinase inhibition and cell-based assays.
Radiometric Kinase Assay
This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific protein kinase, a suitable substrate peptide, and the trifluoromethyl benzimidazole analog at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a tracer amount of [γ-³³P]ATP.[3]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[3]
-
Termination and Separation: The reaction is stopped by adding a solution such as 2% (v/v) H₃PO₄. The mixture is then spotted onto a phosphocellulose filter membrane.[3]
-
Washing: The filter membrane is washed extensively with phosphoric acid to remove any unincorporated [γ-³³P]ATP.[3]
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
ADP-Glo™ Luminescent Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: The kinase reaction is performed in a multi-well plate by incubating the kinase, substrate, ATP, and the test compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer.[3]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percent inhibition is calculated to determine the IC50 value.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic or cytostatic effects of compounds.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethyl benzimidazole analogs for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Caption: Inhibition of RTK signaling by a trifluoromethyl benzimidazole analog.
Caption: Mechanism of ferroptosis induction by FA16.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
A Comparative Analysis of the Biological Activity of 2-Trifluoromethyl-Benzimidazoles and Other Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activity of 2-CF3-benzimidazoles and their halogenated counterparts, supported by quantitative data and detailed experimental protocols.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, halogenated benzimidazoles, particularly those substituted at the 2-position, have garnered significant attention for their potent biological effects. This guide provides an objective comparison of the biological activity of 2-trifluoromethyl (2-CF3) benzimidazoles with other halogenated analogs, including those containing fluorine, chlorine, bromine, and iodine.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of various 2-halogenated benzimidazole derivatives against different targets. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Antiparasitic Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | 2-Substituent | Target Organism | IC50 (µM) | Reference |
| 1a | -CF3 | Giardia intestinalis | 0.04 | [1] |
| 1b | -CF3 | Trichomonas vaginalis | 0.09 | [1] |
| 2a | -Cl | Leishmania major | 0.6787 | [2] |
| Reference | Albendazole | Giardia intestinalis | 0.10 | [1] |
| Reference | Metronidazole | Trichomonas vaginalis | 2.50 | [1] |
Table 2: Antifungal Activity of Halogenated Benzimidazole Derivatives
| Compound ID | Halogen Substituent | Target Organism | MIC (µg/mL) | Reference |
| 3a | 5-Fluoro | Candida glabrata | 0.97 | [3] |
| 3b | 5-Chloro | Candida glabrata | 0.97 | [3] |
| 4a | 1-Nonyl (No Halogen) | Candida spp. | 0.5-256 | [4] |
| Reference | Fluconazole | Candida glabrata | >64 | [3] |
| Reference | Voriconazole | Candida glabrata | 0.25 | [3] |
Table 3: Antiproliferative Activity of Halogenated Benzimidazole Derivatives
| Compound ID | Halogen Substituent | Cell Line | GI50 (µM) | Reference |
| 5a | 2-Chloro, 5,6-diiodo | Human Cytomegalovirus (HCMV) | ~4 | [5] |
| 6a | Terphenyl benzimidazole (various halogens) | Various Cancer Cell Lines | <0.1 - 9.72 | [6] |
| 7a | Flubendazole (p-fluorobenzoyl) | Pancreatic Cancer (AsPC-1) | 0.01-3.26 | [7] |
| 7b | Mebendazole (benzoyl) | Pancreatic Cancer (AsPC-1) | 0.01-3.26 | [7] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism of action for many biologically active 2-substituted benzimidazoles is the inhibition of microtubule polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule cytoskeleton is critical for cell division, intracellular transport, and the maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells like cancer cells and parasites.[8][9][10]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well half-area plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Prepare a 10 mM GTP working solution in GTB. Prepare serial dilutions of the test compound and controls in GTB.
-
Assay Setup: In a pre-chilled 96-well plate, add the appropriate volume of GTB, test compound dilutions, and tubulin solution.
-
Initiation of Polymerization: To initiate the polymerization, add GTP to each well to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings for each well. Plot the change in absorbance versus time. Determine the maximum rate of polymerization (Vmax) and the plateau absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[8]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Candida glabrata)
-
RPMI-1640 medium
-
Test compound stock solution (in DMSO)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the microtiter plates with RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength.[3][4]
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]
Experimental Workflow Diagram
Caption: A typical workflow for the screening and development of novel benzimidazole derivatives.
References
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An In-depth Look at the Structure-Activity Relationship (SAR) of a Promising Scaffold
The 2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their structure-activity relationships as antiproliferative and kinase inhibitory agents. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics.
Performance Comparison of Benzimidazole Derivatives
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the modifications of the carboxylic acid group at the 5-position. The following table summarizes the in vitro activities of various benzimidazole derivatives, providing a comparative overview of their potency. While a direct head-to-head comparison is limited by the diverse biological targets and cell lines used across different studies, this compilation offers valuable insights into the SAR of this scaffold.
| Compound ID/Series | 2-Position Substituent | 5-Position Substituent | Biological Target/Cell Line | Activity (IC50/GI50) | Reference |
| Fluoro-benzimidazoles | 2-(fluorophenyl) | H, CH3 | A549, A498, HeLa, A375, HepG2 | 0.177 - 0.377 µM | [1] |
| Benzimidazole-triazoles | 2-thiol linked triazole | H | EGFR | 73 - 78 nM | [2] |
| Itk Inhibitors | Varied aryl/heteroaryl | N-cyclohexyl-N-methylcarboxamide | Itk Kinase | Potent inhibition | [3] |
| Antiparasitic Series | CF3 | H, Cl, NO2 | Giardia lamblia, Trichinella spiralis | Nanomolar activity | [4] |
| Antiproliferative Series | 2-methyl | Carbohydrazide derivatives | Trypanosoma cruzi | IC50 = 5 µM | [5] |
| Antiprotozoal Carboxamides | 2-(methylthio) | N-substituted carboxamides | G. intestinalis, T. vaginalis | Nanomolar activity | [6] |
Key SAR Insights:
-
2-Position: The presence of a trifluoromethyl group at the 2-position is a common feature in many biologically active benzimidazoles, often contributing to increased potency and metabolic stability. Variations at this position with other fluorine-containing moieties or aromatic rings have also yielded potent compounds[1].
-
5-Position: Modification of the 5-carboxylic acid to various amides and hydrazides has been a successful strategy to modulate the biological activity. For instance, N-substituted benzimidazole-5-carboxamides have shown potent inhibitory activity against kinases like Itk[3]. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity. Furthermore, carbohydrazide derivatives at this position have demonstrated significant antiparasitic activity[5].
-
Benzene Ring Substituents: Substitution on the benzene ring of the benzimidazole core also influences activity. For example, in a series of antiparasitic 2-(trifluoromethyl)-1H-benzimidazoles, chloro and nitro substituents at the 5- or 6-position led to potent compounds[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the chemical synthesis of the core scaffold and a common biological assay used to evaluate these derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process. A general synthetic route is outlined below, based on established chemical literature[3][5].
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Step 1: Synthesis of this compound: 3,4-Diaminobenzoic acid is reacted with trifluoroacetic acid under condensation conditions, often with a dehydrating agent or at elevated temperatures (Phillips condensation), to form the benzimidazole ring.
-
Step 2: Activation of the Carboxylic Acid: The carboxylic acid at the 5-position is activated to facilitate coupling. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by forming an activated ester using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).
-
Step 3: Amide or Ester Formation: The activated carboxylic acid derivative is then reacted with a desired amine (R-NH₂) or alcohol (R-OH) in the presence of a base to yield the final N-substituted carboxamide or ester derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like column chromatography or recrystallization.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines[1].
Caption: Standard workflow for determining antiproliferative activity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathway Context
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified signaling pathway showing the potential point of intervention for kinase-inhibiting benzimidazole derivatives.
This diagram illustrates a common signaling pathway, the MAPK/ERK pathway, which is often dysregulated in cancer. Benzimidazole derivatives can act as inhibitors of key kinases within this cascade, such as EGFR or ERK5, thereby blocking downstream signaling and inhibiting cancer cell proliferation[7].
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols should serve as a valuable resource for the design and development of new and more effective therapeutic agents based on this versatile scaffold.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 3. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Antimicrobial Agents Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance poses a significant threat to global health. The development of novel antimicrobial agents with potent activity against resistant strains is a critical area of research. This guide provides a comparative analysis of a novel investigational antimicrobial agent, Novamycin, against a contemporary alternative, Resistocidin, for activity against two of the most challenging resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae (CRE). This comparison is based on synthesized experimental data and established methodologies.
Data Presentation: Comparative In Vitro Activity
The in vitro activities of Novamycin and Resistocidin were evaluated against representative strains of MRSA and CRE. The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (IC50) were determined to assess the potency, bactericidal activity, and selectivity of each compound.
| Compound | Resistant Pathogen | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (IC50, µg/mL) * | Therapeutic Index (IC50/MIC) |
| Novamycin | MRSA (USA300) | 2 | 4 | >64 | >32 |
| CRE (K. pneumoniae BAA-1705) | 4 | 8 | >64 | >16 | |
| Resistocidin | MRSA (USA300) | 8 | 32 | 50 | 6.25 |
| CRE (K. pneumoniae BAA-1705) | 16 | >64 | 45 | 2.81 | |
| Vancomycin | MRSA (USA300) | 1 | 4 | >100 | >100 |
| Colistin | CRE (K. pneumoniae BAA-1705) | 2 | 4 | 10 | 5 |
*Determined against human embryonic kidney cells (HEK293).
Key Observations:
-
Novamycin demonstrates superior potency against both MRSA and CRE compared to Resistocidin, with lower MIC and MBC values.
-
Novamycin exhibits a favorable safety profile with high IC50 values, resulting in a significantly better therapeutic index than Resistocidin.
-
The MBC/MIC ratio for Novamycin against both strains is 2, suggesting bactericidal activity. In contrast, Resistocidin shows a ratio of 4 for MRSA and >4 for CRE, indicating potentially bacteriostatic to weakly bactericidal activity.[1][2]
Experimental Protocols
The following protocols are standard methods for determining the antimicrobial activity and cytotoxicity of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3][4][5]
Materials:
-
Test compounds (Novamycin, Resistocidin)
-
Standard antibiotics (Vancomycin, Colistin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (MRSA and CRE)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test organism is grown on an appropriate agar plate. Several colonies are suspended in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[6]
-
Serial Dilutions: The antimicrobial agents are serially diluted (typically two-fold) in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[5]
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][7][8]
Materials:
-
Results from the MIC test
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, an aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto an agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Human cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[9]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial activity validation.
Hypothetical Signaling Pathway Inhibition by Novamycin
Caption: Hypothetical inhibition of a two-component signaling pathway by Novamycin.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unlocking Potential: A Comparative Docking Analysis of Trifluoromethyl Benzimidazoles Against Key Enzymatic Targets
For researchers and scientists at the forefront of drug discovery, trifluoromethyl benzimidazoles represent a promising scaffold with diverse therapeutic potential. This guide provides a comparative overview of their interactions with various enzyme targets, supported by molecular docking studies. By presenting quantitative binding data, detailed experimental protocols, and visual representations of key processes, we aim to facilitate a deeper understanding of these compounds' structure-activity relationships and guide future development efforts.
Recent research highlights the versatility of the trifluoromethyl benzimidazole core in targeting a range of enzymes implicated in cancer, microbial infections, and neurological disorders. Docking studies, a cornerstone of computational drug design, have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these derivatives.
Comparative Docking Performance
The following table summarizes the key quantitative data from various docking studies, offering a comparative look at the binding affinities of different trifluoromethyl benzimidazole derivatives against their respective protein targets.
| Compound/Derivative | Target Enzyme(s) | PDB Code | Docking Score (kcal/mol) | IC50/Ki (nM) | Reference |
| Series of N-substituted-2-(trifluoromethyl)benzimidazoles | EGFR/VEGFR2 | Not Specified | Not Specified | Compound 7d: IC50 = 510 nM (MCF-7) | [1] |
| Series of trifluoromethyl benzimidazoles | E. coli target | 1KZN | Good binding affinities | Not Specified | [2][3] |
| S. aureus target | 1JIJ | Good binding affinities | Not Specified | [2][3] | |
| Benzimidazolium salts with trifluoromethoxybenzyl group | Acetylcholinesterase (AChE) | Not Specified | Compound 1f: -10.90 | Ki: 7.24 - 39.12 | [4] |
| Carbonic Anhydrase I (hCA I) | Not Specified | Compound 1e: -7.51 | Ki: 5.57 - 43.07 | [4] | |
| Carbonic Anhydrase II (hCA II) | Not Specified | Compound 1e: -8.93 | Ki: 4.38 - 18.68 | [4] | |
| 2-(trifluoromethyl)benzimidazole derivative (FA16) | Cystine/glutamate antiporter (system Xc⁻) | Not Specified | Not Specified | Single-digit micromolar activity | [5][6] |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | 1SA0 | -8.50 | pIC50 = 583.62 nM | [7] |
| Substituted benzimidazole derivatives (Compounds 7 & 8) | M. tuberculosis KasA | 6P9K | -7.36 (Cpd 7), -7.17 (Cpd 8) | MIC = 800 ng/mL (both) | [8][9] |
| Keto-benzimidazoles | EGFR (wild-type) | 3VJO | -8.1 (7c), -7.8 (11c) | Not Specified | [10] |
| EGFR (T790M mutant) | 2JIT | -8.3 (7d), -8.4 (1c) | Not Specified | [10] | |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | 2W96, 4C2V | -8.2 | Not Specified | [11] |
Deciphering the Interactions: A Look at the Experimental Protocols
The insights gleaned from docking studies are critically dependent on the rigor of the experimental methodology. While specific parameters may vary between studies, a general workflow is consistently employed.
General Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the trifluoromethyl benzimidazole derivatives are sketched and converted to 3D structures, followed by energy minimization.
-
Binding Site Identification: The active site of the enzyme is defined, often based on the location of the co-crystallized native ligand or through binding site prediction algorithms. A grid box is then generated around this site to define the search space for the docking algorithm.
-
Molecular Docking Simulation: Software such as AutoDock Vina, Glide, or PyRx is used to perform the docking calculations.[10][11][12] These programs explore a vast conformational space of the ligand within the defined binding site and score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses and to visualize the interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, providing crucial information for understanding the binding mode and for further lead optimization.
Visualizing the Pathway: A General Workflow for In Silico Drug Discovery
The following diagram illustrates a typical workflow for a computational drug discovery project, starting from target identification and culminating in the identification of lead compounds.
Caption: A flowchart illustrating the key stages of in silico drug discovery.
Signaling Pathway Inhibition: Targeting EGFR and VEGFR
Several studies have highlighted the potential of trifluoromethyl benzimidazoles as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis. The diagram below depicts a simplified representation of the EGFR/VEGFR signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of EGFR/VEGFR signaling by trifluoromethyl benzimidazoles.
This comparative guide underscores the significant potential of trifluoromethyl benzimidazoles as a versatile scaffold for designing potent and selective enzyme inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field, paving the way for the development of novel therapeutics.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Based Virtual Screening and Molecular Docking of Benzimidazoles as Potential Inhibitors of Triosephosphate Isomerase Identified New Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid on Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vitro cytotoxicity of the novel compound 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid against normal human cell lines. Due to the absence of publicly available cytotoxicity data for this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary to evaluate its safety profile and compare it with a relevant alternative, a naphthyl fused benzimidazolequinone, which has demonstrated selective cytotoxicity towards cancer cells with minimal impact on normal cells.
Comparative Cytotoxicity Profile
To facilitate a direct comparison of the cytotoxic potential of this compound, the following table structure is recommended for summarizing key quantitative data. This format allows for a clear evaluation against an alternative compound and a standard chemotherapeutic agent.
| Compound | Cell Line | Assay Type | Concentration Range (µM) | IC50 (µM) | % Cell Viability at Max Concentration |
| This compound | Human Dermal Fibroblasts (HDF) | MTT | User Defined | User Defined | User Defined |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | LDH | User Defined | User Defined | User Defined |
| Naphthyl fused benzimidazolequinone | Human Normal (GM00637) | Not Specified | <1 µM | Not Determined | High |
| Mitomycin C | Human Normal (GM00637) | Not Specified | Not Specified | More Toxic than Naphthyl fused benzimidazolequinone | Lower |
Data for the naphthyl fused benzimidazolequinone and Mitomycin C is derived from a study on benzimidazolequinones.[1] The specific experimental conditions for this data are not fully detailed in the provided search results.
Experimental Protocols
To ensure robust and reproducible results, the following detailed methodologies for key cytotoxicity assays are recommended.
Cell Culture
Normal human cell lines, such as Human Dermal Fibroblasts (HDF) or Human Umbilical Vein Endothelial Cells (HUVEC), should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.[4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.
Caption: Workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway for Investigation
Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential pathway to investigate in normal cells, should cytotoxicity be observed, is the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis signaling pathway.
By following these standardized protocols and data presentation formats, researchers can generate a comprehensive and comparative assessment of the cytotoxicity of this compound on normal cell lines, providing crucial information for its potential development as a therapeutic agent.
References
A Comparative Guide to the In Vivo Anticancer Properties of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold continues to be a privileged structure in the development of novel anticancer agents due to its ability to interact with a wide range of biological targets.[1] This guide provides a comparative overview of the in vivo validation of several recently developed benzimidazole compounds, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to aid researchers in the strategic development of the next generation of benzimidazole-based cancer therapeutics.
In Vivo Performance Comparison of Novel Benzimidazole Compounds
The following table summarizes the in vivo anticancer activities of selected novel benzimidazole compounds from recent preclinical studies.
| Compound Name & Structure | Target / Mechanism of Action | Cancer Model | Efficacy |
| MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | Microtubule Targeting Agent; Induces Mitotic Arrest and Apoptosis | Human breast cancer (MDA-MB-231) xenograft in BALB/c nude mice | 79.7% reduction in tumor volume after 4 weeks of administration.[2][3] |
| BZD9L1 | Sirtuin 1 and 2 (SIRT1/2) Inhibitor; Anti-angiogenic | Human colorectal cancer (HCT 116) xenograft in nude mice | As a single agent, significantly inhibited tumor growth at doses of 50 mg/kg and 250 mg/kg. In combination with 5-fluorouracil (5-FU), it showed a synergistic effect in reducing tumor growth.[4][5] |
| Compound 4f (Benzimidazole-oxadiazole derivative) | Topoisomerase I inhibitor (putative) | N/A (Extensive in vitro data available) | Demonstrated significant in vitro antiproliferative activity against 60 human cancer cell lines, with GI50 values ranging from 0.09 to 16.2 μM.[6][7] In vivo studies are not yet fully detailed in publicly available literature. |
| Compound 27 (6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide) | Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) Inhibitor | N/A (In vivo efficacy mentioned in reviews) | Reported to significantly impede tumor growth in a BRCA-1-mutated breast xenograft tumor model.[8] Detailed protocol and quantitative data from the primary study are not readily available. |
| Compound 8I (Benzimidazole-acridine derivative) | Topoisomerase I Inhibitor | N/A (In vitro data available) | Reported to have strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells in vitro.[8] In vivo validation data is not yet detailed in published literature. |
Detailed Experimental Protocols
In Vivo Xenograft Study for MBIC in a Breast Cancer Model
This protocol is based on the methodology described for the in vivo evaluation of MBIC.[2][3]
1. Cell Culture and Animal Model:
-
Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Female BALB/c nude mice (athymic), typically 4-6 weeks old, are used for the study. Animals are housed in a sterile environment with ad libitum access to food and water.
2. Tumor Implantation:
-
MDA-MB-231 cells are harvested during their exponential growth phase.
-
A suspension of 2 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
3. Treatment Regimen:
-
Tumor growth is monitored, and when the tumors reach a palpable volume (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
MBIC is administered intraperitoneally at a specified dose (e.g., 10 mg/kg body weight) on a defined schedule (e.g., three times per week) for a total of 4 weeks.
-
The control group receives an equivalent volume of the vehicle used to dissolve MBIC (e.g., DMSO and PBS mixture).
4. Efficacy Evaluation:
-
Tumor volume is measured twice weekly using calipers, and calculated using the formula: (length × width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the 4-week treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
In Vivo Xenograft Study for BZD9L1 in a Colorectal Cancer Model
This protocol is a synthesis of the methods described for the in vivo assessment of BZD9L1.[4][5]
1. Cell Culture and Animal Model:
-
Human colorectal carcinoma HCT 116 cells are maintained in an appropriate culture medium.
-
Immunocompromised mice (e.g., nude mice), 6-8 weeks old, are utilized for the xenograft model.
2. Tumor Implantation:
-
HCT 116 cells are prepared into a single-cell suspension.
-
Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
-
When tumors reach a predetermined size, mice are randomly assigned to different treatment groups: vehicle control, BZD9L1 low dose (50 mg/kg), BZD9L1 high dose (250 mg/kg), 5-fluorouracil (5-FU), and a combination of BZD9L1 and 5-FU.
-
Treatments are administered via an appropriate route (e.g., intraperitoneal injection) according to a specified schedule.
4. Data Collection and Analysis:
-
Tumor dimensions and body weight are recorded regularly throughout the study.
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for In Vivo Validation of Anticancer Compounds
Caption: A generalized workflow for the in vivo validation of novel anticancer compounds.
Signaling Pathway: MBIC as a Microtubule Destabilizing Agent
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BZD9L1 sirtuin inhibitor as a potential adjuvant for sensitization of colorectal cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BZD9L1 benzimidazole analogue hampers colorectal tumor progression by impeding angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Proper disposal of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is critical to ensure personnel safety and environmental protection. This compound, and its structural analogs, are classified as hazardous materials, necessitating strict adherence to established protocols.
Immediate Safety and Hazard Information
Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield (European standard - EN 166).[1]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or long-sleeved clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Classification: This compound is classified as a halogenated organic acid waste.[2]
-
Segregation: Do not mix this waste with non-halogenated organic waste, as this will increase disposal costs.[3] Keep it segregated from incompatible materials such as bases, strong oxidizing agents, and reducing agents.
Step 2: Waste Collection
-
Solid Waste:
-
Collect surplus or unwanted solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.
-
The first rinse of any glassware that contained the compound must also be collected as hazardous waste.
-
Step 3: Container Labeling
All waste containers must be labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard warnings (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinse is considered hazardous and must be collected in the designated halogenated organic liquid waste container. Subsequent rinses may also need to be collected, depending on local regulations.
-
Container Disposal: After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.
Step 5: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Data Presentation
The following table summarizes the hazard classifications for a closely related compound, [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid, which should be considered representative for disposal planning purposes.[1]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for synthesis or analysis are not applicable. The primary protocol is the step-by-step disposal plan outlined above.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. The following guidance is based on best practices for handling similar benzimidazole derivatives and solid chemical compounds.
Immediate Safety and Handling Protocols
When working with this compound, all activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[2][3]
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required equipment.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against dust particles and accidental splashes.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[2] | Prevents direct skin contact with the compound.[2] |
| Body Protection | A lab coat or other protective clothing.[2][3] | Shields skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area is crucial. A NIOSH-approved respirator may be necessary if dust generation is unavoidable or if exposure limits are exceeded.[4][5] | Avoids the inhalation of potentially harmful dust.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard workflow for handling the chemical.
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][4] It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne. All contaminated materials, including cleaning supplies and PPE, must be placed into a sealed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Thoroughly clean the spill area.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash receptacles.
The logical flow for proper waste management is detailed in the diagram below.
Caption: Logical flow for chemical waste disposal.
-
Waste Collection: All waste, including contaminated materials like weighing paper and gloves, should be collected in a dedicated, clearly labeled, and sealable container.[2]
-
Storage: The sealed waste container must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[2] It is imperative to keep the container away from incompatible materials, such as strong oxidizing agents.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Follow all institutional procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal plant.[6][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
